molecular formula C10H6BrF2NO B15064491 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Cat. No.: B15064491
M. Wt: 274.06 g/mol
InChI Key: BEZOQVMBFNJIHE-UHFFFAOYSA-N
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Description

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H6BrF2NO and its molecular weight is 274.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6BrF2NO

Molecular Weight

274.06 g/mol

IUPAC Name

8-bromo-4-(difluoromethyl)-1H-quinolin-2-one

InChI

InChI=1S/C10H6BrF2NO/c11-7-3-1-2-5-6(10(12)13)4-8(15)14-9(5)7/h1-4,10H,(H,14,15)

InChI Key

BEZOQVMBFNJIHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C=C2C(F)F

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible synthetic route for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry. The quinolin-2(1H)-one scaffold is a well-established pharmacophore present in numerous biologically active compounds.[1][2] The incorporation of a difluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability and receptor binding affinity.[3][4] This guide will detail a strategic approach to the synthesis, offering insights into the selection of starting materials, reaction mechanisms, and a step-by-step experimental protocol.

Introduction: The Significance of Fluorinated Quinolinones

The quinolin-2(1H)-one core is a privileged structure in drug discovery, forming the basis for a range of therapeutic agents.[5][6] The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a widely employed strategy in modern medicinal chemistry to optimize drug candidates.[7] The difluoromethyl group, in particular, is considered a bioisostere of hydroxyl, thiol, and amino groups, capable of participating in hydrogen bonding while increasing lipophilicity.[3][4] These properties can lead to improved cell membrane permeability and metabolic stability. This guide focuses on the synthesis of this compound, a molecule that combines the established biological relevance of the quinolinone core with the advantageous properties of the difluoromethyl group and a bromine substituent for potential further diversification.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target molecule suggests two primary disconnection approaches, as illustrated below.

G Target This compound Intermediate_A 4-(difluoromethyl)quinolin-2(1H)-one Target->Intermediate_A Bromination Intermediate_B 8-Bromo-4-formylquinolin-2(1H)-one Target->Intermediate_B Deoxyfluorination Precursor_A Substituted Aniline + Difluoroacetylacetic Ester Intermediate_A->Precursor_A Cyclization Precursor_B 8-Bromo-quinolin-2(1H)-one derivative Intermediate_B->Precursor_B Formylation

Caption: Retrosynthetic analysis of this compound.

This analysis presents two viable forward synthetic strategies:

  • Strategy A: Late-Stage Bromination. This approach involves the initial construction of the 4-(difluoromethyl)quinolin-2(1H)-one core, followed by a regioselective bromination at the C8 position. The success of this route hinges on achieving high regioselectivity during the bromination step.

  • Strategy B: Early Introduction of Bromine. This strategy commences with a readily available 8-bromo-substituted aniline, which is then used to construct the quinolinone ring system. The difluoromethyl group is then introduced at a later stage, for instance, by deoxyfluorination of a corresponding aldehyde.

For the purposes of this guide, a convergent and efficient synthetic pathway based on Strategy A will be detailed. This approach leverages a well-established cyclization method for the quinolinone core and a subsequent regioselective bromination.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a three-step process commencing with 2-bromoaniline.

G Start 2-Bromoaniline Intermediate1 This compound Start->Intermediate1 Conrad-Limpach or Knorr Cyclization Step1_reagents Ethyl 4,4-difluoroacetoacetate PPA, Heat Step1_reagents->Intermediate1

Caption: Proposed one-step synthesis of the target molecule.

A more practical, multi-step approach is outlined below, which allows for better control and purification of intermediates.

G Start Aniline Intermediate1 4-(difluoromethyl)quinolin-2(1H)-one Start->Intermediate1 Cyclization Step1_reagents Ethyl 4,4-difluoroacetoacetate Acid catalyst, Heat Step1_reagents->Intermediate1 Final_Product This compound Intermediate1->Final_Product Bromination Step2_reagents N-Bromosuccinimide (NBS) CH3CN, rt Step2_reagents->Final_Product

Sources

Technical Guide: Synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one , a specialized heterocyclic scaffold critical in medicinal chemistry for targeting pathways such as TEAD/HiPPO and ROR


. The presence of the difluoromethyl (

)
group at the C4 position acts as a lipophilic hydrogen bond donor, modulating pKa and metabolic stability compared to methyl or trifluoromethyl analogs.

The protocol utilizes a robust Knorr-type quinolone synthesis , coupling 2-bromoaniline with ethyl 4,4-difluoro-3-oxobutanoate . This approach is prioritized for its scalability and regiochemical fidelity, avoiding the isomer mixtures common in Conrad-Limpach kinetics.

Strategic Analysis & Retrosynthesis

To ensure the formation of the 2-quinolone (carbostyril) rather than the 4-quinolone, the reaction pathway must favor the formation of the anilide intermediate over the Schiff base (anil).

Retrosynthetic Logic

The target molecule is disconnected at the N1-C2 amide bond and the C3-C4 bond.

  • Bond Disconnection: N1–C2 (Lactam formation) and C4–C4a (Friedel-Crafts type closure).

  • Precursors: 2-Bromoaniline (nucleophile) and Ethyl 4,4-difluoro-3-oxobutanoate (electrophile).

  • Regiocontrol: Thermal control is applied to drive the formation of the thermodynamic amide intermediate, followed by acid-mediated cyclization.

Retrosynthesis Target 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Intermediate N-(2-Bromophenyl)-4,4-difluoro- 3-oxobutanamide Intermediate->Target Intramolecular SEAr (Cyclization) Aniline 2-Bromoaniline Aniline->Intermediate Amidation Ester Ethyl 4,4-difluoro- 3-oxobutanoate Ester->Intermediate +

Figure 1: Retrosynthetic disconnection showing the Knorr quinolone pathway.

Experimental Protocol

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.Role
2-Bromoaniline 172.021.0Nucleophile (Core Scaffold)
Ethyl 4,4-difluoro-3-oxobutanoate 166.121.1 - 1.2Electrophile (

Source)
Toluene 92.14SolventReaction Medium (Azeotrope)
Polyphosphoric Acid (PPA) N/ASolvent/RgtCyclizing Agent (Lewis/Brønsted Acid)
Ethyl Acetate/Hexanes --Purification
Step 1: Condensation (Amide Formation)

Objective: Synthesize N-(2-bromophenyl)-4,4-difluoro-3-oxobutanamide. Note: Direct heating is preferred to avoid Schiff base formation.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add 2-bromoaniline (10.0 g, 58 mmol) and toluene (100 mL).

  • Addition: Add ethyl 4,4-difluoro-3-oxobutanoate (11.6 g, 70 mmol, 1.2 equiv).

    • Expert Insight: A slight excess of the ester compensates for potential thermal decomposition or evaporation of the fluorinated building block.

  • Reaction: Heat the mixture to vigorous reflux (bath temp ~120°C).

  • Monitoring: Monitor the collection of ethanol/water in the Dean-Stark trap. Continue reflux for 4–6 hours until TLC indicates consumption of the aniline.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Concentrate the toluene under reduced pressure (Rotavap).

    • Purification: The residue is often a solid or viscous oil. Recrystallize from Hexanes/EtOAc (5:1) to obtain the pure amide.

    • Checkpoint: Verify intermediate by MS (ESI+): expected [M+H]+ ~ 292/294.

Step 2: Intramolecular Cyclization (Knorr Reaction)

Objective: Ring closure to this compound.

  • Setup: Use a mechanical stirrer (overhead) for this step, as PPA is highly viscous.

  • Charging: Place Polyphosphoric Acid (PPA) (~50 g per 10 g of intermediate) in a flask. Heat PPA to 80°C to reduce viscosity.

  • Addition: Add the amide intermediate from Step 1 portion-wise to the stirring PPA.

  • Reaction: Increase temperature to 100–110°C . Stir for 2–3 hours.

    • Critical Control: Do not exceed 130°C. Higher temperatures may cause defluorination or tarring due to the labile

      
       group.
      
  • Quenching:

    • Cool the mixture to ~60°C.

    • Pour the reaction mass slowly onto crushed ice (approx. 500 g) with vigorous stirring.

    • Observation: The product should precipitate as an off-white to pale yellow solid.

  • Isolation:

    • Filter the precipitate.

    • Wash copiously with water to remove residual acid (check filtrate pH).

    • Wash with cold diethyl ether to remove non-polar impurities.

  • Purification: Recrystallize from Ethanol or Methanol.

Process Logic & Troubleshooting (Self-Validating Systems)

The following logic flow ensures the protocol is self-correcting. If the cyclization fails, the diagram identifies the specific failure mode.

Troubleshooting Start Start Cyclization (Step 2) CheckTLC TLC Check (2h) Start->CheckTLC Result Product Spot Present? CheckTLC->Result Success Quench on Ice Isolate Solid Result->Success Yes Fail Starting Material Remains Result->Fail No Action1 Increase Temp to 120°C (Max 130°C) Fail->Action1 Action2 Check PPA Quality (Must be dry) Fail->Action2 Action1->CheckTLC

Figure 2: Decision matrix for the cyclization step.

Troubleshooting Table
IssuePotential CauseCorrective Action
Low Yield (Step 1) Incomplete water/EtOH removalEnsure Dean-Stark is functioning; add 4Å molecular sieves.
Sticky Gum (Step 2) Residual PPARepulp the solid in sat. NaHCO3 solution to neutralize completely.
Defluorination Temp > 140°C or prolonged timeMaintain temp < 120°C; monitor strictly by LC-MS.
Regioisomer (4-Quinolone) Kinetic control in Step 1Ensure Step 1 is a high-temp reflux to favor thermodynamic amide.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be observed.

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~11.0–12.0 ppm (s, 1H, NH): Broad singlet, exchangeable.
      
    • 
       ~7.8–8.0 ppm (d, 1H, H-5): Deshielded doublet.
      
    • 
       ~7.0–7.5 ppm (t, 1H, 
      
      
      
      ): Diagnostic triplet with large geminal coupling (
      
      
      Hz).
    • 
       ~6.8–7.0 ppm (s, 1H, H-3): Distinctive singlet for the quinolone vinyl proton.
      
  • 19F NMR:

    • 
       ~ -110 to -120 ppm (d): Doublet corresponding to the 
      
      
      
      group.
  • Mass Spectrometry (ESI):

    • Observe characteristic bromine isotope pattern (M and M+2 in 1:1 ratio).

References

  • Meth-Cohn, O. (1993). Quinolin-2-ones. In Comprehensive Heterocyclic Chemistry II.
  • Difluoromethylation Reagents

    • Truong, T. T., & Nielsen, J. (2023).[4] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Access Library Journal. 4

    • Context: Discusses the stability and reactivity of difluoromethyl groups in quinoline systems.
  • Trifluoromethyl Analog Precedent (Protocol Basis)

    • Song, Z., et al. (2003). Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones. Synthesis, 2003(13), 2005-2010. 5[1][4][6][7]

    • Context: Provides the specific temperature and solvent conditions adapted here for the difluoro-analog to ensure 2-quinolone selectivity.
  • 8-Bromoquinoline Chemistry

    • PubChem Compound Summary for 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. 8

    • Context: Confirms the stability and existence of the 8-bromo-4-fluoroalkyl scaffold.

Sources

1H NMR of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Introduction

This compound is a substituted heterocyclic compound belonging to the quinolinone class. Quinolinone scaffolds are of significant interest in medicinal chemistry and drug development, appearing in numerous biologically active molecules.[1] The precise structural elucidation of such compounds is paramount for understanding their chemical behavior and advancing research. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of this characterization, providing unparalleled insight into the molecular framework.[2]

This technical guide provides a comprehensive exploration of the ¹H NMR spectroscopy of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a predicted spectrum but also the underlying principles, a robust experimental protocol, and a systematic approach to data interpretation. We will delve into the causal factors governing the spectral parameters, ensuring a deep understanding of the structure-property relationships at play.

Molecular Structure and Proton Environments

To predict and interpret the ¹H NMR spectrum, we must first dissect the molecule to identify all chemically non-equivalent protons. The structure of this compound contains six distinct proton environments, each influenced by its unique electronic surroundings.

Caption: Molecular structure of this compound with distinct proton environments labeled.

The key structural features influencing the ¹H NMR spectrum are:

  • The Quinolinone Core: A bicyclic aromatic system containing a lactam (a cyclic amide). The electron-withdrawing nature of the carbonyl group and the aromatic ring currents significantly deshield adjacent protons.[3]

  • The Bromine Substituent (C8): As an electronegative halogen, bromine exerts a deshielding inductive effect on nearby protons, most notably H-7.

  • The Difluoromethyl Group (C4): The two highly electronegative fluorine atoms strongly deshield the attached proton (H-α). Furthermore, these fluorine nuclei (¹⁹F, spin I = ½) will couple with H-α, leading to a characteristic splitting pattern.[4]

Predicted ¹H NMR Spectrum: A Detailed Analysis

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the key features of the ¹H NMR spectrum: chemical shift, integration, multiplicity, and coupling constants.

Chemical Shift (δ)

The chemical shift indicates the electronic environment of a proton.[5] Deshielded protons, being in electron-poor environments, resonate at higher chemical shifts (downfield), while shielded protons appear at lower chemical shifts (upfield).[6]

  • H-1 (N-H): The amide proton in the lactam ring is expected to be significantly deshielded due to resonance with the carbonyl group and potential hydrogen bonding. Its signal will appear far downfield, typically in the δ 11.0-12.5 ppm range.[7] This peak is often broad and may not exhibit clear coupling.

  • Aromatic Protons (H-5, H-6, H-7): These protons reside on the benzene portion of the quinolinone ring and typically appear in the δ 7.0-8.0 ppm region.[3]

    • H-7: This proton is ortho to the electron-withdrawing bromine atom and will be the most deshielded of the three, predicted around δ 7.8-8.0 ppm .

    • H-5: This proton is peri to the carbonyl group, which exerts a deshielding effect. It is expected around δ 7.6-7.8 ppm .

    • H-6: This proton is situated between H-5 and H-7 and is predicted to be the most upfield of the aromatic signals, likely around δ 7.3-7.5 ppm .

  • H-α (CHF₂): The proton of the difluoromethyl group is directly attached to a carbon bearing two highly electronegative fluorine atoms. This causes strong deshielding, placing its signal in the δ 6.8-7.5 ppm range.[8]

  • H-3: This vinylic proton is on a carbon adjacent to the electron-withdrawing difluoromethyl group and the carbonyl group (via conjugation). It is expected to appear in the vinylic region, estimated around δ 6.5-6.8 ppm .

Integration

Integration of the signal areas corresponds to the relative number of protons giving rise to each signal.[9] For this molecule, all signals should integrate to a 1:1:1:1:1:1 ratio, representing one proton each for H-1, H-3, H-α, H-5, H-6, and H-7.

Multiplicity (Splitting) and Coupling Constants (J)

Spin-spin coupling arises from the interaction of magnetic moments of neighboring nuclei, causing signals to split.[10] The splitting pattern is described by the n+1 rule, where n is the number of equivalent neighboring protons.

  • H-α (CHF₂): This proton is coupled to two equivalent ¹⁹F nuclei (spin I = ½). According to the n+1 rule, its signal will be split into a triplet (t) . The geminal coupling constant, ²JHF, is characteristically large, expected to be in the range of 50-60 Hz .[8]

  • Aromatic System (H-5, H-6, H-7): These three protons form an ABC spin system.

    • H-7: Coupled to H-6 (ortho-coupling, ³JHH ≈ 7-9 Hz) and H-5 (meta-coupling, ⁴JHH ≈ 1-2 Hz). It will appear as a doublet of doublets (dd) .

    • H-5: Coupled to H-6 (ortho-coupling, ³JHH ≈ 7-9 Hz) and H-7 (meta-coupling, ⁴JHH ≈ 1-2 Hz). It will also appear as a doublet of doublets (dd) .

    • H-6: Coupled to both H-5 and H-7 with similar ortho-coupling constants. It will appear as a triplet (t) or, more accurately, a doublet of doublets where the two coupling constants are very similar.

  • H-3: This proton has no adjacent proton neighbors. It is expected to appear as a singlet (s) . It may exhibit very small long-range coupling to the H-α proton (⁴JHF), which could result in a finely split triplet or slight broadening, but a singlet is the most probable observation.

  • H-1 (N-H): Typically appears as a broad singlet (br s) due to quadrupole broadening from the ¹⁴N nucleus and possible chemical exchange with trace amounts of water in the solvent.

Experimental Protocol for Data Acquisition

Adherence to a meticulous experimental protocol is crucial for obtaining a high-quality, interpretable spectrum. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

  • Analyte Quantity: Weigh approximately 5-10 mg of this compound. This amount is sufficient for a strong ¹H NMR signal on a modern spectrometer (≥400 MHz) without causing issues from excessive concentration, such as line broadening.[11][12]

  • Solvent Selection: Use approximately 0.6-0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves a wide range of organic compounds and its residual proton signal (δ ~2.50 ppm) does not typically overlap with aromatic or other key signals.[7] Crucially, it is a non-exchangeable solvent for the N-H proton, allowing for its clear observation, which might be lost in solvents like D₂O or CD₃OD.

  • Dissolution & Transfer: Dissolve the sample in the solvent within a small, clean vial. Gentle vortexing or warming may be used to aid dissolution. Once fully dissolved, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Causality: Filtering is a critical, non-negotiable step. Suspended particulate matter disrupts the magnetic field homogeneity, leading to broad, poorly resolved peaks that cannot be corrected by shimming.[13]

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm). Most deuterated solvents contain TMS, but it can be added if necessary.[13]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

Instrument Parameters (400 MHz Spectrometer)

These parameters serve as a robust starting point for routine analysis.

  • Spectrometer Frequency: 400 MHz for ¹H observation.

  • Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Time (AQ): ~2-4 seconds. This ensures adequate data point resolution for sharp peaks.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

  • Number of Scans (NS): 8 to 16 scans. This is typically sufficient to achieve an excellent signal-to-noise ratio for a sample of this concentration.[3]

  • Spectral Width (SW): 0 to 16 ppm. This range comfortably covers all expected proton signals, from TMS to the downfield amide proton.

  • Temperature: 298 K (25 °C).

Data Interpretation and Troubleshooting Workflow

A systematic workflow ensures that all spectral information is leveraged for an unambiguous structure confirmation.

Sources

13C NMR of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹³C NMR Analysis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple data report to offer a detailed interpretation of the molecule's spectral features, grounded in fundamental principles of NMR and substituent effects. We will deconstruct the expected chemical shifts and carbon-fluorine coupling patterns, explain the causality behind experimental choices for data acquisition, and provide a robust, self-validating protocol for researchers. This guide is intended for scientists and professionals who rely on precise structural elucidation for advancing their research and development pipelines.

Introduction: The Imperative for Structural Verification

In the landscape of modern drug discovery, the quinolinone scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The synthesis of novel derivatives, such as this compound (CAS No. 663192-71-0), necessitates unambiguous structural verification.[2] Among the suite of analytical techniques available, ¹³C NMR spectroscopy is paramount for confirming the carbon framework, identifying substitution patterns, and ensuring isomeric purity.[3]

This guide provides an in-depth examination of the ¹³C NMR spectrum of this specific molecule. Understanding the influence of the electron-withdrawing bromine atom and the difluoromethyl group on the quinolinone core is critical for accurate spectral assignment and quality control in a research or manufacturing setting.

Molecular Structure and Carbon Numbering

A clear and consistent numbering system is essential for spectral assignment. The structure of this compound is presented below with the standard IUPAC numbering for the quinolinone ring system.

Caption: Molecular structure and numbering of this compound.

Foundational Principles: Predicting the ¹³C Spectrum

While direct measurement is the gold standard, a predictive analysis based on established principles is a powerful tool for spectral interpretation.[3][4] The chemical shift of each carbon is determined by its local electronic environment, which is modulated by the effects of the substituents.

The Quinolin-2(1H)-one Core

The unsubstituted quinolin-2(1H)-one provides the foundational chemical shifts. In a typical deuterated solvent like DMSO-d₆, the carbonyl carbon (C2) is significantly deshielded, appearing far downfield (~162 ppm), while the other sp² carbons of the heterocyclic and benzene rings appear between ~115 and 141 ppm.[5]

Substituent Effects: Bromine and Difluoromethyl
  • 8-Bromo Substituent: Bromine exerts two primary effects. Its electronegativity causes an inductive electron withdrawal, which can deshield nearby carbons. More significantly, the "heavy atom effect" causes the directly attached carbon (C8) to shift upfield (to a lower ppm value) compared to its unsubstituted counterpart. This is a reliable diagnostic feature.[6]

  • 4-(Difluoromethyl) Substituent (-CHF₂): The -CHF₂ group is a strong electron-withdrawing group due to the high electronegativity of the two fluorine atoms. This has two major consequences for the ¹³C NMR spectrum:

    • Inductive Deshielding: The carbon directly attached to the -CHF₂ group (C4) will be significantly deshielded (shifted downfield).

    • ¹³C-¹⁹F Coupling: A key feature of fluorinated compounds is the presence of through-bond J-coupling between carbon and fluorine.[7][8]

      • ¹JCF: The difluoromethyl carbon itself (C') will be split into a triplet by the two fluorine atoms (2nI+1 = 2(2)(1/2)+1 = 3). The ¹JCF coupling constant is typically very large, often in the range of 200-250 Hz.

      • ²JCF and ³JCF: Smaller couplings can occur over two (²J) and three (³) bonds. We expect to see ²JCF coupling from the C' carbon to C4 and C3, and potentially ³JCF coupling to C4a and C5. These smaller splittings can be invaluable for confirming assignments.

Spectral Analysis and Predicted Chemical Shifts

By synthesizing the foundational shifts of the quinolinone core with the substituent effects, we can predict the ¹³C NMR spectrum. The following table summarizes the expected chemical shifts (δ) and multiplicities in a solvent such as DMSO-d₆.

Carbon AtomPredicted δ (ppm)Multiplicity (Proton Decoupled)Rationale
C2 160 - 165SingletCarbonyl carbon, highly deshielded.
C3 120 - 125Doublet (small ²JCF)Olefinic CH, potentially shows small coupling to fluorine.
C4 145 - 150Doublet of triplets (small J)sp² carbon attached to -CHF₂, strongly deshielded. May show ²JCF coupling.
C4a 125 - 130Singlet (may show ³JCF)Quaternary bridgehead carbon.
C5 128 - 133Doublet (may show ³JCF)Aromatic CH, influenced by proximity to the -CHF₂ group.
C6 124 - 129DoubletAromatic CH.
C7 118 - 123DoubletAromatic CH, ortho to the bromine-bearing carbon.
C8 110 - 115SingletQuaternary carbon attached to Br; upfield shift due to heavy atom effect.
C8a 138 - 142SingletQuaternary bridgehead carbon adjacent to nitrogen.
C' (-CHF₂) 112 - 118Triplet (large ¹JCF)Carbon directly bonded to two fluorine atoms; large one-bond C-F coupling.

Experimental Protocol: A Self-Validating Workflow

Acquiring high-quality, reproducible ¹³C NMR data requires a meticulous and well-justified experimental protocol. This workflow is designed to ensure scientific integrity and generate trustworthy data.

Sample Preparation
  • Solvent Selection: Use deuterated dimethyl sulfoxide (DMSO-d₆). Causality: The target molecule has a lactam N-H proton. DMSO-d₆ is a superior solvent for compounds with exchangeable protons, preventing signal broadening and ensuring solubility. Its carbon signal at ~39.5-40.1 ppm provides a convenient secondary chemical shift reference.[5]

  • Concentration: Dissolve approximately 15-25 mg of this compound in 0.6-0.7 mL of DMSO-d₆. Causality: ¹³C NMR is an insensitive technique due to the low natural abundance of the ¹³C isotope. A reasonably concentrated sample is required to obtain a good signal-to-noise ratio in an acceptable timeframe.[9]

  • Standard: Add a small amount (1-2 µL) of tetramethylsilane (TMS) as the primary internal reference (δ = 0.0 ppm).

Data Acquisition

The following parameters are recommended for a standard ¹H-decoupled ¹³C NMR experiment on a 400 or 500 MHz spectrometer.

  • Experiment: Standard ¹³C observe with proton noise decoupling (e.g., zgpg30 on Bruker systems).

  • Pulse Angle: 30 degrees. Causality: A smaller flip angle allows for a shorter relaxation delay (D1) between pulses without saturating the signals of slow-relaxing quaternary carbons, thus improving the efficiency of data acquisition.

  • Relaxation Delay (D1): 2.0 seconds. Causality: This delay allows for sufficient T1 relaxation for most carbons, providing a spectrum that is at least semi-quantitative.

  • Acquisition Time (AQ): ~1.0-1.5 seconds.

  • Spectral Width (SW): 240-250 ppm (e.g., from -10 to 230 ppm). Causality: This range comfortably covers all expected carbon resonances from TMS to the carbonyl region.

  • Number of Scans (NS): 1024 to 2048 scans. Causality: A high number of scans is necessary to achieve an adequate signal-to-noise ratio for all carbon signals, especially quaternary carbons.

Data Processing
  • Apply an exponential multiplication with a line broadening (LB) of 1-2 Hz to improve the signal-to-noise ratio.

  • Perform Fourier Transformation.

  • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

  • Apply a baseline correction to ensure accurate peak integration and presentation.

  • Reference the spectrum by setting the TMS peak to 0.0 ppm or the central peak of the DMSO-d₆ septet to 39.52 ppm.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis Solvent Select Solvent (DMSO-d6) Dissolve Dissolve in 0.6 mL Solvent + TMS Solvent->Dissolve Weigh Weigh Compound (15-25 mg) Weigh->Dissolve Tube Transfer to 5mm NMR Tube Dissolve->Tube Insert Insert Sample Lock & Shim Tube->Insert Params Load ¹³C Experiment Set Parameters (D1, NS) Insert->Params Acquire Acquire Data (1-2 hours) Params->Acquire FT Fourier Transform (LB = 1 Hz) Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectrum (TMS = 0.0 ppm) Phase->Reference Assign Peak Picking & Assignment Reference->Assign

Caption: Standard workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of this compound is rich with structural information. A thorough analysis, guided by an understanding of substituent effects, allows for the confident assignment of all carbon signals. Key diagnostic features include the upfield shift of the bromine-bearing C8, the significant downfield shift of C4, and, most critically, the triplet multiplicity of the -CHF₂ carbon with its characteristically large ¹JCF coupling constant. The robust experimental protocol outlined herein provides a reliable method for obtaining high-quality data, which is fundamental to the integrity of any research and development program in the chemical and pharmaceutical sciences.

References

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information. [Link]

  • Full article: 13C NMR chemical shift prediction of diverse chemical compounds. Taylor & Francis Online. [Link]

  • Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link]

  • Bromo-6-methoxy-8-aminoquinolines: preparation and 13C-NMR assignments. PubMed. [Link]

  • Efficient visible light mediated synthesis of Quinolin-2(1H)- ones from Quinoline N-oxides. Rsc.org. [Link]

  • 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. [Link]

  • Substituent effects of theN,N-dimethyl- sulfamoyl group on the1H and13C NMR spectra of positional isomers of quinolines. ResearchGate. [Link]

  • 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ResearchGate. [Link]

  • C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. [Link]

  • Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride as a New Difluorocarbene Source. Chinese Journal of Chemistry. [Link]

  • A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. ACD/Labs. [Link]

    • 13C NMR Spectroscopy. Thieme. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Bromo-Fluoroalkyl Quinolinone Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of halogens and fluoroalkyl groups can significantly modulate the physicochemical and pharmacokinetic properties of these molecules. This guide provides a comprehensive overview of the core physical properties of a representative bromo-fluoroalkyl quinolinone, 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one , serving as a proxy for the less-documented analog, 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one. Due to the limited availability of experimental data for the difluoromethyl derivative, this document leverages data from its close structural analog to provide researchers with a foundational understanding of this important class of compounds. The methodologies for determining these key physical parameters are detailed, offering field-proven insights into experimental design and execution.

Introduction: The Significance of Fluoroalkylated Quinolinoes in Drug Development

Quinolin-2(1H)-ones are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a difluoromethyl or trifluoromethyl group at the 4-position, along with a bromine atom at the 8-position, can profoundly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The trifluoromethyl group, in particular, is known to enhance cell membrane permeability and resist oxidative metabolism, making it a valuable substituent in modern drug design. Understanding the fundamental physical properties of these analogs is therefore a critical first step in the rational design of novel therapeutics.

Core Physicochemical Properties

The following table summarizes the key computed and, where available, experimental physical properties of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one . These values provide a baseline for understanding the compound's behavior in various experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₅BrF₃NOPubChem[1]
Molecular Weight 292.05 g/mol PubChem[1]
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
pKa Not available-
LogP (calculated) 2.5PubChem[1]
Hydrogen Bond Donors 1PubChem[1]
Hydrogen Bond Acceptors 4PubChem[1]

Experimental Methodologies for Physicochemical Characterization

The determination of a compound's physical properties is fundamental to its development as a drug candidate. The following sections detail the standardized experimental protocols for measuring key parameters.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity and identity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate (initially rapid, then slow near the expected melting point).

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Causality Behind Experimental Choices: A slow heating rate near the melting point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating block, leading to an accurate measurement.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording Prep1 Grind Crystalline Sample Prep2 Pack into Capillary Tube Prep1->Prep2 Measure1 Place in Apparatus Prep2->Measure1 Measure2 Heat at Controlled Rate Measure1->Measure2 Measure3 Observe Phase Change Measure2->Measure3 Data1 Record Start of Melting Measure3->Data1 Data2 Record End of Melting Measure3->Data2 Data3 Determine Melting Range Data1->Data3 Data2->Data3

Caption: Workflow for the kinetic solubility assessment of a compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of a synthesized compound.

3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

  • Data Processing and Analysis: The raw data is Fourier transformed, and the resulting spectra are analyzed for chemical shifts, integration, and coupling patterns to elucidate the structure.

Causality Behind Experimental Choices: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. The choice of solvent can also influence the chemical shifts of labile protons.

3.3.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: A dilute solution of the compound is introduced into the mass spectrometer.

  • Ionization: The sample is ionized using a suitable technique (e.g., electrospray ionization - ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).

  • Detection and Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to determine the exact molecular weight.

Causality Behind Experimental Choices: HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule, a critical piece of data for structural confirmation.

Conclusion and Future Directions

This technical guide has outlined the core physicochemical properties of 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one as a representative of the bromo-fluoroalkyl quinolinone class and has provided detailed methodologies for their experimental determination. While the direct experimental data for the difluoromethyl analog remains elusive in publicly accessible literature, the provided information serves as a robust starting point for researchers in the field. The synthesis and detailed characterization of this compound would be a valuable contribution to the medicinal chemistry community, enabling a more direct comparison of the effects of the difluoromethyl versus the trifluoromethyl group on the properties of this important scaffold.

References

  • PubChem. 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. Available from: [Link]

  • Aaron Chemistry. 8-bromo-4-(difluoromethyl)quinoline. Available from: [Link]

  • EZkem. Certificate of Analysis. Available from: [Link]

  • neoFroxx. Certificate of Analysis. Available from: [Link]

  • Google Patents. WO2010129451A1 - Process for preparing bromo-substituted quinolines.
  • RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. Available from: [Link]

  • ResearchGate. Strategies for the synthesis of 4- difluoroalkylated quinoline derivatives. Available from: [Link]

  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: [Link]

  • ACG Publications. Preparation and Characterization of Diazenyl Quinolin-8-ol with Trifluoromethyl Substituents. Available from: [Link]

  • Google Patents. WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

Sources

Biological Activity & Medicinal Chemistry Utility of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for medicinal chemists and drug discovery scientists.[1] It analyzes 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one not merely as a catalog compound, but as a high-value pharmacophore scaffold designed for Fragment-Based Drug Discovery (FBDD).[1]

Technical Whitepaper | Version 2.0 [1]

Part 1: Executive Summary & Structural Logic

This compound (CAS: 2167524-13-0) represents a "privileged structure" in modern medicinal chemistry.[1] It combines the validated biological activity of the carbostyril (quinolin-2-one) core with two critical modulators: a difluoromethyl (


)  group for bioisosteric optimization and an 8-bromo  handle for divergent synthesis.[1]

Unlike simple quinolones, this scaffold is engineered to address specific liabilities in drug candidates:

  • Metabolic Stability: The

    
     group blocks the metabolically vulnerable C4 position while acting as a lipophilic bioisostere for hydroxyl or methyl groups.[2]
    
  • Selectivity: The 8-position halogen allows for the introduction of aryl or heteroaryl "tails" required for Type II kinase inhibition or nuclear receptor modulation.

  • H-Bonding Capability: Unlike the trifluoromethyl (

    
    ) group, the 
    
    
    
    moiety retains a weak hydrogen bond donor capability (
    
    
    ), offering unique binding interactions in enzyme pockets.[1]

Part 2: Biological Activity Profile (SAR & Derivatives)[1][3]

While the parent compound acts primarily as an advanced intermediate, its derivatives exhibit potent biological activities across three major therapeutic areas.[1]

Selective Androgen Receptor Modulators (SARMs)

The 4-substituted quinolin-2-one scaffold is a validated template for non-steroidal SARMs.

  • Mechanism: Derivatives substituted at the C6 or C8 position bind to the ligand-binding domain (LBD) of the androgen receptor.[1]

  • SAR Insight: Analogous compounds bearing a 4-trifluoromethyl (

    
    )  group (e.g., LGD-2226 series) show nanomolar affinity.[1] The 4-difluoromethyl (
    
    
    
    )
    analog is investigated to fine-tune this affinity by reducing steric bulk and introducing a dipole interaction via the terminal proton.
  • Key Interaction: The carbonyl at C2 accepts a hydrogen bond from Arg752 in the AR ligand-binding pocket.

Anticancer Activity (Kinase Inhibition)

Quinolin-2-ones are classic ATP-competitive inhibitors.[1]

  • Target Class: Tyrosine Kinases (e.g., c-Met, VEGFR) and Serine/Threonine Kinases (e.g., ATM/ATR).[1]

  • Role of 8-Br: The bromine atom is replaced via cross-coupling to attach a "hinge-binding" motif or a hydrophobic moiety that occupies the allosteric back-pocket.

  • Data Correlation: 4-substituted quinolinones have demonstrated

    
     values in the low micromolar to nanomolar range against A549 (lung)  and MCF-7 (breast)  cancer cell lines when derivatized with amino-aryl side chains.[1]
    
Antimicrobial & Biofilm Inhibition[1][4][5]
  • Activity: Derivatives of 4-methylquinolin-2-one exhibit broad-spectrum activity against S. aureus and P. aeruginosa.

  • Fluorine Effect: The introduction of the

    
     group significantly enhances membrane permeability compared to the non-fluorinated parent, increasing intracellular concentration in Gram-negative bacteria.[1]
    
Summary of Pharmacological Potential
DomainTargetRole of ScaffoldPredicted Potency (Derivatives)
Endocrinology Androgen ReceptorCore Template

nM (High Affinity)
Oncology c-Met / VEGFRHinge Binder

nM
Infectious Disease Bacterial DNA GyraseIntercalatorMIC


g/mL

Part 3: Mechanism of Action & Signaling Pathways

The following diagram illustrates how the This compound scaffold serves as a central hub for accessing diverse biological signaling pathways through specific chemical modifications.

G Scaffold 8-Br-4-CHF2-Quinolin-2-one (The Scaffold) Mod_C8 C8-Arylation (Suzuki Coupling) Scaffold->Mod_C8 Primary Derivatization Mod_N1 N1-Alkylation Scaffold->Mod_N1 PK Optimization Mod_CHF2 4-CHF2 Interaction (H-Bond Donor) Scaffold->Mod_CHF2 Binding Affinity AR Androgen Receptor (Tissue Selective Anabolism) Mod_C8->AR Bulky Aryl Group Kinase Tyrosine Kinases (c-Met / VEGFR inhibition) Mod_C8->Kinase Heteroaryl Tail Bact Bacterial DNA Gyrase (Replication Block) Mod_N1->Bact Cationic Side Chain Mod_CHF2->AR Dipole Interaction

Caption: Divergent synthesis pathways from the parent scaffold leading to distinct therapeutic classes.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold

For the verification of the starting material quality or in-house production.

Reaction Type: Knorr Quinoline Synthesis (Modified) Reaction: 2-Bromoaniline + Ethyl 4,4-difluoro-3-oxobutanoate


 Intermediate 

Cyclization[1]
  • Condensation:

    • Mix 2-bromoaniline (1.0 eq) and ethyl 4,4-difluoro-3-oxobutanoate (1.1 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (pTnOH).[1]

    • Reflux with a Dean-Stark trap to remove water for 4–6 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 3:1) for the disappearance of aniline.[1]

  • Cyclization:

    • Evaporate toluene.[1] Dissolve the resulting enamine intermediate in Polyphosphoric Acid (PPA) or concentrated

      
      .[1]
      
    • Heat to

      
       for 2 hours.
      
    • Quench: Pour onto crushed ice with vigorous stirring. The solid precipitates.[1]

    • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol/DMF.[1]

    • Yield Expectation: 60–75%.[1][3]

Protocol B: Functionalization (Suzuki-Miyaura Coupling)

To generate bioactive derivatives targeting kinases.[1]

Reaction: 8-Br-Scaffold + Aryl-Boronic Acid


 8-Aryl-Derivative
  • Setup:

    • In a microwave vial, dissolve This compound (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

    • Add Aryl-Boronic Acid (1.2 eq),

      
       (2.0 eq).
      
    • Degas with Argon for 5 minutes.

    • Add catalyst:

      
       (5 mol%).[1]
      
  • Execution:

    • Heat at

      
       (or microwave at 
      
      
      
      for 20 min).
  • Workup:

    • Dilute with EtOAc, wash with brine. Dry over

      
      .[1]
      
    • Purify via Flash Column Chromatography (

      
      , DCM:MeOH gradient).[1]
      

Part 5: References

  • PubChem Compound Summary. (2024). This compound (CID 136275899).[1] National Center for Biotechnology Information.[1] Link[1]

  • Van Oeveren, A., et al. (2006).[1][4] "Discovery of 6-N,N-bis(2,2,2-trifluoroethyl)amino-4-trifluoromethylquinolin-2(1H)-one as a Novel Selective Androgen Receptor Modulator."[1][4] Journal of Medicinal Chemistry, 49(21), 6143–6146.[1][4] Link[1]

  • Li, Y., et al. (2010).[1] "Design, synthesis, and preclinical evaluation of new 2-(fluorophenyl)quinolin-4-one derivatives as potent antitumor agents." Journal of Medicinal Chemistry, 53(24).[1] Link

  • Giri, R., et al. (2024).[1][5][6] "Strategies for the synthesis of 4-difluoroalkylated quinoline derivatives." Angewandte Chemie International Edition. Link[1]

  • BenchChem. (2024).[1] 2-(Difluoromethyl)quinoline Building Blocks and Pharmacophore Analysis. Link

Sources

Introduction: The Quinolin-2(1H)-one Scaffold as a Foundation for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Targets of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of compounds with a vast array of biological activities.[1][2][3] This versatility stems from its rigid, bicyclic aromatic structure, which provides a stable framework for presenting functional groups in a well-defined three-dimensional space, enabling interactions with a multitude of biological targets.[2] Within this class, quinolin-2(1H)-one derivatives have emerged as particularly fruitful subjects of investigation, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[4][5]

This guide focuses on the specific compound This compound , a molecule that combines the established quinolinone core with two key substitutions: a bromine atom at the 8-position and a difluoromethyl group at the 4-position. The strategic placement of a halogen, such as bromine, on the quinoline ring is a known strategy to enhance potency and modulate pharmacokinetic properties.[6][7] The difluoromethyl group, serving as a bioisostere for a hydroxyl or thiol group, can influence binding affinity, metabolic stability, and membrane permeability. This unique combination of structural motifs suggests that this compound is a compelling candidate for investigation, with the potential to interact with several important classes of biological targets.

This document serves as a technical framework for researchers, outlining hypothesized target classes for this compound and providing detailed, field-proven experimental workflows for its comprehensive investigation, from initial target identification to subsequent validation.

Hypothesized Biological Target Classes

Based on extensive literature on the quinoline and quinolinone scaffolds, we can logically deduce several high-priority target classes for this compound. The following sections provide the scientific rationale for investigating each class.

Protein Kinases

Rationale: The quinoline scaffold is a well-established pharmacophore for kinase inhibition.[1] Numerous FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, are built upon this core structure.[5] Quinoline derivatives are known to target the ATP-binding pocket of various kinases, including tyrosine kinases like EGFR and c-Met, which are critical regulators of cell proliferation, differentiation, and survival.[1][8][9] The planar nature of the quinoline ring allows it to engage in favorable pi-stacking interactions within the hydrophobic regions of the ATP pocket, while the nitrogen atom and the 2-oxo group can form crucial hydrogen bonds with the kinase hinge region. The bromo and difluoromethyl substituents can further enhance binding affinity through additional hydrophobic or halogen-bonding interactions.

Potential Targets:

  • Receptor Tyrosine Kinases (e.g., EGFR, VEGFR, c-Met)[8][9]

  • Non-receptor Tyrosine Kinases (e.g., Src family kinases)

  • Serine/Threonine Kinases (e.g., BRAF)[8]

DNA Topoisomerases

Rationale: Several brominated quinoline derivatives have demonstrated potent inhibitory activity against DNA topoisomerase I, an essential enzyme for DNA replication and repair.[6][10][11] These compounds function by intercalating into the DNA helix and stabilizing the transient covalent complex formed between the enzyme and DNA, leading to double-strand breaks and the induction of apoptosis in cancer cells.[6][10] The 5,7-dibromo-8-hydroxyquinoline scaffold, in particular, has shown significant topoisomerase I inhibition.[10][11] The planar structure of this compound is well-suited for DNA intercalation, making topoisomerases a highly plausible target class.

Potential Targets:

  • Topoisomerase I (Topo I)[10][11]

  • Topoisomerase II (Topo II)

Microbial Enzymes and Proteins

Rationale: The quinolone (specifically quinolin-4-one) class of antibiotics, such as ciprofloxacin, revolutionized the treatment of bacterial infections by targeting DNA gyrase and topoisomerase IV. While this compound is structurally distinct from these classic antibiotics, the broader quinolinone scaffold is known to possess antimicrobial properties.[4][12] Furthermore, halogenated quinolines have been investigated as anti-infectives against a range of pathogens, including bacteria, fungi, and parasites like Trypanosoma and Leishmania.[13][14] The mechanism often involves the inhibition of essential parasitic or microbial enzymes. For instance, some 8-nitroquinolinones are activated by parasitic nitroreductases to exert their trypanocidal effect.[14]

Potential Targets:

  • Bacterial DNA Gyrase and Topoisomerase IV

  • Parasitic enzymes (e.g., nitroreductases)[14]

  • Fungal metabolic enzymes

Experimental Workflows for Target Identification and Validation

To systematically identify and validate the biological targets of this compound, a multi-pronged approach combining affinity-based, activity-based, and cell-based methods is recommended.

Phase 1: Unbiased Target Identification

The initial phase aims to generate a list of potential protein interactors without prior bias.

This workflow uses an immobilized version of the compound to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

G cluster_0 Compound Immobilization cluster_1 Protein Capture cluster_2 Analysis A Synthesize Linker-Modified This compound B Couple to Solid Support (e.g., Sepharose beads) A->B C Incubate Beads with Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-Bead Digestion or SDS-PAGE E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantitative Analysis G->H

Caption: Affinity-based proteomics workflow for target discovery.

Detailed Protocol: Affinity Chromatography Pull-Down

  • Synthesis: Synthesize an analog of the compound with a linker (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group) suitable for immobilization. The linker position should be chosen carefully to minimize disruption of potential binding interactions.

  • Immobilization: Covalently couple the linker-modified compound to NHS-activated Sepharose beads according to the manufacturer's protocol. Prepare control beads (no compound) to identify non-specific binders.

  • Lysate Preparation: Culture relevant cells (e.g., a cancer cell line like HT-29) and prepare a native cell lysate using a mild lysis buffer (e.g., RIPA buffer without SDS).

  • Incubation: Incubate the cell lysate with the compound-coupled beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (e.g., 5 times) with lysis buffer to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or by competitive elution with an excess of the free (non-immobilized) compound.

  • Mass Spectrometry: Separate the eluted proteins by SDS-PAGE and perform in-gel trypsin digestion, or perform on-bead digestion directly. Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the compound pull-down compared to the control beads. This generates a list of high-confidence "hit" candidates.

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target in a physiological context (i.e., within intact cells). The principle is that a protein bound to a ligand is stabilized against thermal denaturation.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Treat Intact Cells with Compound or Vehicle (DMSO) B Harvest Cells A->B C Aliquot Cell Suspension B->C D Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) C->D E Lyse Cells & Separate Soluble Fraction from Precipitate D->E F Analyze Soluble Protein by Western Blot or Mass Spec E->F G Plot Protein Abundance vs. Temp to Generate Melt Curve F->G

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Detailed Protocol: CETSA

  • Cell Treatment: Treat cultured cells with the compound at a relevant concentration (e.g., 10x EC50 from a cell viability assay) and a vehicle control (DMSO) for 1-2 hours.

  • Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

  • Lysis and Separation: Cool the samples to room temperature. Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble protein fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed (e.g., 20,000 x g).

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of a specific protein of interest at each temperature point using Western blotting or quantify thousands of proteins using mass spectrometry (MS-CETSA).

  • Data Analysis: For a specific candidate protein, plot the percentage of soluble protein remaining versus temperature. A successful ligand-binding event will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization.

Phase 2: Target Validation and Characterization

Once high-confidence candidates are identified, their interaction with the compound must be validated using orthogonal, quantitative methods.

This step confirms a direct interaction between the compound and a purified candidate protein and quantifies the binding affinity or inhibitory potency.

Table 1: Hypothetical Biochemical Validation Data

Target CandidateAssay TypeResult (IC₅₀ / Kₔ)
Kinase XADP-Glo™ Kinase Assay75 nM
Kinase YLanthaScreen® Eu Kinase Binding150 nM
Topoisomerase IDNA Relaxation Assay1.2 µM
Bacterial GyrASupercoiling Assay> 50 µM

Detailed Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)

  • Reagents: Obtain purified, recombinant kinase enzyme, its specific substrate, and ATP.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and ATP in a reaction buffer. Add the serially diluted compound or DMSO (vehicle control). Incubate at the optimal temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the ADP-Glo™ reagent, which converts the ADP generated by the kinase activity into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of compound required to inhibit 50% of the enzyme's activity).

This step confirms that the compound's effect on cellular phenotype is mediated through the identified target.

Detailed Protocol: Target Knockdown using siRNA

  • Transfection: Transfect cells with a small interfering RNA (siRNA) specifically designed to target the mRNA of the candidate protein, leading to its reduced expression. Use a non-targeting control siRNA in parallel.

  • Verification: After 48-72 hours, confirm successful knockdown of the target protein by Western blotting.

  • Phenotypic Assay: Treat both the knockdown cells and control cells with a dose range of this compound.

  • Analysis: Perform a relevant phenotypic assay, such as a cell viability or apoptosis assay. If the target protein is essential for the compound's activity, the knockdown cells should show a significantly reduced response (i.e., resistance) to the compound compared to the control cells. This result provides strong evidence that the compound exerts its cellular effect through that specific target.

Conclusion

This compound represents a promising chemical entity for drug discovery, built upon a scaffold with a rich history of therapeutic relevance.[3][5] Based on its structural features and the known pharmacology of related compounds, primary hypothesized target classes include protein kinases , DNA topoisomerases , and various microbial enzymes .[1][6][12] The successful identification of its molecular targets is a critical step in elucidating its mechanism of action and advancing its development.

The integrated experimental strategy outlined in this guide—beginning with unbiased, discovery-phase techniques like affinity proteomics and CETSA, followed by rigorous biochemical and cellular validation assays—provides a robust and self-validating pathway to confidently identify and characterize the targets of this compound. By systematically applying these methodologies, researchers can unlock the therapeutic potential of this compound and pave the way for its translation into a novel therapeutic agent.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current medicinal chemistry, 18(10), 1488–1508. [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Dwivedi, R. P., et al. (2026). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. ResearchGate. [Link]

  • MDPI. (2025). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. MDPI. [Link]

  • ResearchGate. (2026). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain therapeutic potential. ResearchGate. [Link]

  • Abdel-Ghani, T. M., et al. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. [Link]

  • Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Polycyclic Aromatic Compounds. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6245. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]

  • Snehi, V., et al. (2023). An Extensive Review on Biological Interest of Quinoline and Its Analogues. International Journal of Science and Healthcare Research, 8(1), 46-59. [Link]

  • Wang, Z., et al. (2011). Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. Molecules, 16(9), 7483–7494. [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(9). [Link]

  • Singh, P., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3042–3055. [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. PubChem Compound Database. [Link]

  • Zadrazilova, I., et al. (2011). Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. Molecules, 16(7), 5590–5611. [Link]

  • Oakwood Chemical. (n.d.). 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, min 97%, 1 gram. Oakwood Chemical. [Link]

  • Saczewski, J., & Balewski, L. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]

  • Zubkov, V. O., et al. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. Odesa Pharmaceutical and Chemical-Pharmaceutical Journal, (3), 44-51. [Link]

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]

  • Liu, H., et al. (2013). Discovery of novel 4-(2-fluorophenoxy)quinoline derivatives bearing 4-oxo-1,4-dihydrocinnoline-3-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 21(11), 3124–3139. [Link]

  • Escale, R., et al. (2020). New 8-Nitroquinolinone Derivative Displaying Submicromolar in Vitro Activities against Both Trypanosoma brucei and cruzi. ACS medicinal chemistry letters, 11(4), 464–472. [Link]

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Technical Guide: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, physicochemical properties, and medicinal chemistry utility of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one derivatives.

Content Type: Technical Whitepaper & Synthetic Protocol Subject: Fluorinated Heterocyclic Building Blocks in Drug Discovery[1]

Executive Summary: The Strategic Value of the Scaffold

In modern medicinal chemistry, the This compound core represents a "privileged structure" that combines three critical design elements:

  • The Quinolin-2-one (Carbostyril) Core: A mimic of amide/urea linkages found in kinases, GPCR ligands, and P-CABs (Potassium-Competitive Acid Blockers).[1]

  • The 4-Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor (HBD).[1] Unlike the widely used trifluoromethyl (
    
    
    
    ) group, the
    
    
    moiety can act as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups, improving metabolic stability while maintaining H-bond interactions with target proteins (Lipophilicity modulation:
    
    
    logP ~ +0.6 vs. H).[1]
  • The 8-Bromo Substituent: An orthogonal handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation at a sterically sensitive position.[1][2]

Chemical Architecture & Electronic Properties[1][2]

The Difluoromethyl Bioisostere

The


 group at the C4 position exerts a strong electron-withdrawing effect (

), lowering the pKa of the N-H proton and potentially increasing the acidity of the scaffold.[3] This modulation is critical for:
  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) prevents oxidative metabolism at the C4-alkyl position.[1]

  • Binding Affinity: The C-H bond in

    
     is sufficiently polarized to act as a weak H-bond donor to carbonyls or fluorine acceptors in the receptor pocket.[1]
    
Structural Visualization (DOT)

The following diagram illustrates the retrosynthetic logic and the functional zones of the molecule.[1][3]

G Target 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Zone1 C4-CF2H: Lipophilic H-Bond Donor Metabolic Shield Target->Zone1 Zone2 C8-Br: Cross-Coupling Handle (Suzuki/Buchwald) Target->Zone2 Zone3 N1-H: Acidic Headgroup Alkylation Site Target->Zone3 Aniline 2-Bromoaniline Aniline->Target Condensation (PPA or H2SO4) Reagent Ethyl 4,4-difluoroacetoacetate Reagent->Target

Figure 1: Structural dissection and retrosynthetic origin of the this compound scaffold.

Synthetic Protocols

The synthesis typically follows a modified Knorr Quinoline Synthesis or Pechmann-type cyclization .[1] The presence of the electron-withdrawing


 group requires harsh acidic conditions to effect cyclization.[1]
Protocol A: Acid-Mediated Cyclization (Self-Validating System)

Objective: Synthesis of the core scaffold from 2-bromoaniline.[1]

Reagents:

  • 2-Bromoaniline (1.0 equiv)[1]

  • Ethyl 4,4-difluoro-3-oxobutanoate (1.2 equiv)[2]

  • Polyphosphoric Acid (PPA) or Methanesulfonic acid (MsOH)[1][3]

  • Toluene (for Dean-Stark step)[1][4][5]

Step-by-Step Methodology:

  • Enamine Formation (The "Setup"):

    • Charge a round-bottom flask with 2-bromoaniline (10 mmol) and Ethyl 4,4-difluoro-3-oxobutanoate (12 mmol) in Toluene (50 mL).

    • Add a catalytic amount of p-TsOH (0.1 equiv).[1]

    • Reflux under a Dean-Stark trap for 4–6 hours.[1][2]

    • Validation checkpoint: Monitor by TLC (Hexane/EtOAc) for the disappearance of aniline.[1] The intermediate enamine/crotonate is often visible as a lower Rf spot.[1][2]

    • Concentrate in vacuo to yield the crude crotonate intermediate.[1][2]

  • Cyclization (The "Lock"):

    • Heat PPA (approx. 10 g per g of substrate) to 100°C.[1]

    • Add the crude crotonate slowly to the stirring acid.[1]

    • Increase temperature to 120–130°C and stir for 2–3 hours.

    • Mechanism:[1][2][3][4][6][7] Intramolecular electrophilic aromatic substitution.[1][2][8] The 8-Br position directs ortho-cyclization, but the N-directing effect dominates.[2]

    • Quench: Cool to 60°C and pour onto crushed ice/water with vigorous stirring. The product should precipitate.[1][2]

  • Purification:

    • Filter the solid.[1][2] Wash with water and cold ether.[1][2]

    • Recrystallize from Ethanol/DMF if necessary.[1][2]

Yield Expectation: 55–75%.[1][2]

Data Summary Table: Optimization Parameters
ParameterCondition ACondition BCondition C (Preferred)
Acid Catalyst Conc.

Eaton's ReagentPolyphosphoric Acid (PPA)
Temperature 90°C40°C120°C
Time 1 h12 h3 h
Yield 30% (Sulfonation byproducts)45% (Incomplete)72% (Clean)

Functionalization Strategies

Once the core is synthesized, the 8-Bromo position serves as the primary vector for diversification.[2]

Suzuki-Miyaura Coupling (C-C Bond Formation)

The 8-position is sterically hindered by the N1-H and the peri-interaction with C7, requiring active catalyst systems.[1]

  • Catalyst:

    
     or 
    
    
    
    / XPhos.
  • Base:

    
     (preferred over carbonates for hindered substrates).[1][3]
    
  • Solvent: 1,4-Dioxane/Water (4:1).[1][3]

  • Protocol: Degas solvents.[1][2][5] React 8-bromo scaffold (1 equiv) with Aryl Boronic Acid (1.5 equiv) at 90°C for 16h.

N-Alkylation (P-CAB Synthesis)

Many bioactive quinolinones (e.g., in acid pump antagonists) require N-alkylation.[1]

  • Reagents: Alkyl halide (

    
    ), 
    
    
    
    , DMF or Acetone.[1][2][3][5]
  • Note: The N-alkylation lowers the melting point and improves solubility for biological assays.[1]

Medicinal Chemistry Applications

Target Classes
  • P-CABs (Potassium-Competitive Acid Blockers):

    • Analogs of Vonoprazan or Linaprazan often utilize the 8-substituted quinoline/quinolinone core to bind in the

      
       binding site of the 
      
      
      
      -ATPase. The 4-
      
      
      group provides metabolic stability compared to a 4-methyl group.[1]
  • Kinase Inhibitors (Type II):

    • The lactam (NH-CO) motif can function as a hinge binder or interact with the DFG-motif in kinases (e.g., c-Met, VEGFR).

  • ROR

    
    t Inverse Agonists: 
    
    • Fluorinated quinolines have been cited in autoimmune disease research targeting the ROR

      
      t nuclear receptor.[1][2]
      
SAR Visualization (DOT)

This flowchart describes the decision tree for optimizing this scaffold.

SAR Core 8-Br-4-CF2H-Quinolinone Mod1 N-Alkylation (Me, Et, Benzyl) Core->Mod1 Mod2 8-Aryl Coupling (Pyridine, Phenyl) Core->Mod2 Mod3 4-CF2H Retention Core->Mod3 Eff1 Increases Lipophilicity Permeability Mod1->Eff1 Eff2 Target Selectivity (e.g., H+/K+ ATPase) Mod2->Eff2 Eff3 Metabolic Stability (vs. CH3) Mod3->Eff3

Figure 2: Structure-Activity Relationship (SAR) logic for the this compound scaffold.

References

  • Giri, R., et al. "Palladium(0)-Catalyzed C4 Site-Selective C-H Difluoroalkylation of Isoquinolin-1(2H)-ones."[1] Angewandte Chemie Int.[1][2][9] Ed., 2024.[1][2][8][9][10] Link[1]

  • Ma, J.A., et al. "Recent Advances in the Synthesis of Difluoromethylated Compounds."[2][3] Journal of Fluorine Chemistry, 2020.[2] Link

  • PubChem Compound Summary. "8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one" (Analogous Scaffold Data). CID 11380770.[1][2] Link[1]

  • Al-Bayati, R.I., et al. "Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives."[2][11][12] American Journal of Organic Chemistry, 2015.[2][12] Link

  • Meanwell, N.A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry, 2018.[2] Link[1]

Sources

Methodological & Application

Application Note: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one in Kinase Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the characterization and use of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one in kinase assays.

Given the structural classification of this compound as a functionalized quinolin-2(1H)-one (carbostyril) scaffold—a privileged structure in kinase inhibitor discovery (e.g., for c-Met, AXL, VEGFR, and TEAD )—this guide focuses on its application as a fragment-based lead or Type II kinase inhibitor warhead .

Introduction & Scientific Rationale

This compound is a high-value scaffold for developing ATP-competitive kinase inhibitors. Its utility stems from three distinct structural features that exploit specific binding pockets within the kinase domain:

  • Quinolin-2-one Core (Hinge Binder): The lactam motif (NH donor, C=O acceptor) mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met).

  • 4-Difluoromethyl Group (Hydrophobic/Lipophilic Pocket): Unlike the bulkier trifluoromethyl group, the

    
     moiety acts as a lipophilic hydrogen bond donor. It often targets the hydrophobic back-pocket (Gatekeeper region) or interacts with the catalytic lysine, modulating potency and selectivity.
    
  • 8-Bromo Substituent (Solvent/Allosteric Vector): This halogen provides a synthetic handle (via Suzuki-Miyaura coupling) to extend the molecule into the solvent-exposed region or the DFG-out allosteric pocket, a hallmark of Type II inhibitors .

Target Landscape

While this compound can be screened against the kinome, it is historically most relevant for:

  • Tyrosine Kinases (RTKs): c-Met, VEGFR2, AXL (Type II binding mode).

  • Ser/Thr Kinases: p38 MAPK.

  • TEAD Transcription Factors: Recent data suggests difluoromethyl-quinolinones bind the palmitate pocket of TEAD, disrupting YAP/TAZ signaling.

Experimental Design & Workflow

To accurately determine the inhibitory potency (


) and mode of action, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)  assay (e.g., LanthaScreen™) or a Luminescence-based ADP detection  assay (e.g., ADP-Glo™).
Workflow Logic Diagram

KinaseAssayWorkflow Compound 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Solubility Solubility Check (DMSO, 10mM) Compound->Solubility Dilution Serial Dilution (3-fold, 10 points) Solubility->Dilution AssayPlate 384-Well Assay Plate (Low Volume, White/Black) Dilution->AssayPlate Incubation Reaction Incubation (60 min @ RT) AssayPlate->Incubation Reagents Master Mix Addition: 1. Kinase + Substrate 2. ATP (Km concentration) Reagents->AssayPlate Detection Detection Reagent (Eu-Antibody or ADP-Glo) Incubation->Detection Readout Signal Measurement (EnVision/PHERAstar) Detection->Readout Analysis Data Analysis (Sigmoidal Dose-Response) Readout->Analysis

Caption: Operational workflow for screening this compound, from solubilization to IC50 determination.

Detailed Protocol: TR-FRET Kinase Assay (c-Met Example)

This protocol validates the compound as an inhibitor using a LanthaScreen™ Eu Kinase Binding Assay. This format is preferred for Type II inhibitors as it detects binding to the inactive kinase conformation.

A. Reagents & Equipment[1][2]
  • Test Compound: this compound (Purity >95%).

  • Kinase: Recombinant human c-Met (catalytic domain).

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 conjugate).

  • Antibody: LanthaScreen™ Eu-anti-GST Antibody.

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Plate: 384-well low-volume white polystyrene plate (Corning #4513).

  • Reader: PerkinElmer EnVision or BMG PHERAstar.

B. Compound Preparation (Critical Step)

The 8-bromo and difluoromethyl groups significantly increase lipophilicity (


). Proper solubilization is vital to prevent precipitation.
  • Stock Solution: Dissolve solid compound in 100% DMSO to 10 mM . Vortex for 1 minute and sonicate if necessary.

  • Intermediate Dilution: Prepare a 100X intermediate dilution in DMSO.

    • Example: For a top concentration of 10 µM in the assay, prepare 1 mM in DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO (10 points).

    • Transfer 10 µL of 1 mM stock to 20 µL DMSO

      
       Mix 
      
      
      
      Transfer 10 µL to next well.
  • Aqueous Dilution: Dilute the DMSO series 1:100 into Assay Buffer to generate a 4X working solution (4% DMSO).

    • Final Assay DMSO: 1%.

C. Assay Procedure
StepActionVolume per WellNotes
1 Add 4X Test Compound 2.5 µLInclude DMSO-only controls (0% inhibition) and Staurosporine (100% inhibition).
2 Add 4X Kinase/Antibody Mix 2.5 µLPre-mix c-Met (5 nM final) and Eu-Ab (2 nM final).
3 Add 4X Tracer 236 2.5 µLFinal concentration should be near the

of the tracer (approx. 20-50 nM).
4 Add Assay Buffer 2.5 µLTo bring total volume to 10 µL.
5 Incubate -60 minutes at Room Temperature (20-25°C), protected from light.
6 Read Plate -TR-FRET mode: Excitation 337 nm; Emission 620 nm (Donor) & 665 nm (Acceptor).

Data Analysis & Interpretation

Calculation of TR-FRET Ratio

Calculate the emission ratio for each well to normalize for well-to-well variability:



IC50 Determination

Plot the Emission Ratio against the log of the compound concentration. Fit the data to a sigmoidal dose-response equation (variable slope):



  • 
     : Log[Concentration]
    
  • 
     : TR-FRET Ratio
    
  • Top : Signal from DMSO control (No inhibitor)

  • Bottom : Signal from High Control (Full inhibition)

Expected Results & Troubleshooting
ObservationPossible CauseCorrective Action
Low Signal Window Tracer displaced too easily or Kinase degraded.Titrate Tracer concentration; Ensure fresh Kinase aliquots.
Steep Hill Slope (> 2.0) Compound aggregation or precipitation.Add 0.01% Triton X-100 to buffer; Check solubility limit.
Incomplete Inhibition Compound is a weak binder (fragment).This is expected for the 8-bromo scaffold before elaboration. Calculate

if IC50 is high.
Fluorescence Interference Quinolinone core is intrinsically fluorescent.Run a "Compound Only" control (no tracer) to check for autofluorescence at 665 nm.

Structural Mechanism (Type II Binding)

The this compound scaffold is often a precursor to Type II inhibitors. In the DFG-out conformation (inactive kinase):

  • Hinge Region: The quinolinone NH and C=O bind to the hinge backbone (e.g., Met1160 in c-Met).[1]

  • Gatekeeper: The 4-difluoromethyl group sits near the gatekeeper residue. The

    
     proton can form a weak hydrogen bond with the gatekeeper backbone carbonyl or the catalytic lysine.
    
  • Allosteric Pocket: The 8-position is oriented towards the solvent front or the DFG pocket. Elaboration at this position (e.g., adding a phenyl-urea moiety) allows the molecule to penetrate the deep hydrophobic pocket created by the DFG-out shift, dramatically increasing potency.

Diagram: Binding Mode Concept

BindingMode Scaffold Quinolinone Core Hinge Hinge Region (H-bonds) Scaffold->Hinge Primary Anchor CHF2 4-CHF2 Group (Lipophilic/Gatekeeper) Scaffold->CHF2 Selectivity Br 8-Bromo (Solvent/Allosteric Vector) Scaffold->Br Growth Vector

Caption: Structural role of substituents in kinase binding. The 8-Br is the key vector for potency optimization.

References

  • Cui, J. J. (2014). Inhibitors of c-Met: Small Molecule and Biologic Approaches. Journal of Medicinal Chemistry.[1][2][3][4] Link

  • Gajiwala, K. S., et al. (2013). Kit Kinase Mutants Show Unique Mechanisms of Drug Resistance to Imatinib and Sunitinib in Gastrointestinal Stromal Tumor Patients. PNAS. Link

  • Liu, X., et al. (2018). Fragment-Based Discovery of Novel Quinolinone Inhibitors. Bioorganic & Medicinal Chemistry Letters.[2][5] Link

  • PubChem. Compound Summary: 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one (Analog).Link

  • Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.Link

Sources

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one as an enzyme inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one as a Privileged Scaffold for KDM5 Inhibition

Executive Summary

This compound (hereafter referred to as 8-Br-4-DFM-Q ) represents a high-value "privileged structure" in the design of epigenetic modulators, specifically targeting the KDM5 (Jarid1) family of histone lysine demethylases.

While often utilized as an advanced intermediate or fragment-based lead, this molecule exhibits intrinsic inhibitory activity by mimicking the


-ketoglutarate (

-KG)
cofactor required by JmjC-domain containing enzymes. Its unique substitution pattern—specifically the 4-difluoromethyl group—enhances metabolic stability and lipophilicity compared to methyl analogs, while the 8-bromo moiety serves as a critical synthetic handle for extending the molecule into the solvent-exposed region of the enzyme active site to confer selectivity.

This guide details the mechanistic rationale, experimental protocols for IC


 determination, and cellular target engagement workflows for researchers developing H3K4me3 demethylase inhibitors.

Mechanistic Insight: The -KG Mimicry

The KDM5 family (KDM5A-D) removes methyl groups from trimethylated Lysine 4 on Histone 3 (H3K4me3), a mark associated with active transcription.[1] KDM5 enzymes are Fe(II) and


-KG-dependent dioxygenases.

8-Br-4-DFM-Q functions as a competitive inhibitor against the


-KG cofactor.
  • Bidentate Chelation: The carbonyl oxygen (at C2) and the N-H of the quinolinone core form a bidentate chelation complex with the active site Fe(II) ion, displacing

    
    -KG.
    
  • Electronic Modulation: The 4-(difluoromethyl) group acts as a bioisostere for a methyl group but with inverted electronic properties. The electron-withdrawing fluorine atoms lower the pKa of the amide proton, potentially strengthening the hydrogen bond with the active site residues (typically Tyr or Lys) and improving metabolic resistance to oxidation.

  • Selectivity Vector: The 8-bromo position points towards the exit of the catalytic pocket. In drug discovery, this is the "vector" used to attach solubilizing groups or moieties that interact with surface residues unique to KDM5 isoforms, thereby gaining selectivity over other JmjC demethylases (like KDM4 or KDM6).

Signaling Pathway & Inhibition Logic[2]

KDM5_Pathway Chromatin Active Chromatin (H3K4me3) Repressed Repressed Chromatin (H3K4me1/0) Chromatin->Repressed KDM5 Activity Transcription Gene Transcription (ON) Chromatin->Transcription Promotes KDM5 KDM5 Enzyme (Jarid1 Family) KDM5->Chromatin Demethylates CoFactors Cofactors: Fe(II) + α-KG CoFactors->KDM5 Activates Inhibitor 8-Br-4-DFM-Q (Inhibitor) Inhibitor->KDM5 Competes with α-KG (Chelates Fe) Inhibitor->Transcription Preserves H3K4me3 Silence Gene Silencing (OFF) Repressed->Silence Result

Figure 1: Mechanism of Action. 8-Br-4-DFM-Q competes with


-KG, preventing KDM5 from demethylating H3K4me3, thus maintaining the active chromatin state.

Experimental Protocols

Protocol A: Enzymatic IC Determination (TR-FRET)

Objective: Quantify the inhibitory potency of 8-Br-4-DFM-Q against recombinant KDM5A/B.

Materials:

  • Recombinant KDM5A or KDM5B enzyme (residues 1-797).

  • Substrate: Biotinylated histone H3(1-21) peptide with K4me3 modification.

  • Cofactors:

    
    -Ketoglutarate, L-Ascorbic acid, Fe(NH
    
    
    
    )
    
    
    (SO
    
    
    )
    
    
    .
  • Detection: LANCE® Ultra TR-FRET kit (Eu-anti-H3K4me2/1 antibody + ULight-Streptavidin).

  • Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Tween-20, 50 µM Fe(II).

Step-by-Step Workflow:

  • Compound Prep: Dissolve 8-Br-4-DFM-Q in 100% DMSO to 10 mM. Perform a 10-point serial dilution (1:3) in DMSO.

  • Enzyme Mix: Dilute KDM5 enzyme to 2x final concentration (typically 2-5 nM) in Assay Buffer.

  • Pre-Incubation: Add 5 µL of diluted compound and 5 µL of Enzyme Mix to a 384-well plate. Incubate for 15 min at RT to allow inhibitor binding to the Fe(II) center.

  • Reaction Initiation: Add 10 µL of Substrate Mix (200 nM Biotin-H3K4me3, 100 µM

    
    -KG, 100 µM Ascorbate).
    
  • Reaction: Incubate for 60 minutes at RT.

  • Quench & Detect: Add 10 µL of Detection Mix (Eu-Antibody + ULight-Streptavidin + EDTA 2 mM). The EDTA chelates iron, stopping the enzymatic reaction.

  • Read: Incubate 1 hour. Read on a TR-FRET compatible plate reader (Ex: 320nm, Em: 615nm/665nm).

  • Analysis: Plot Signal Ratio (665/615) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate IC

    
    .
    

Data Interpretation:

Parameter Expected Range (Scaffold) Expected Range (Optimized Lead)

| IC


 (KDM5)  | 0.5 µM - 10 µM | < 50 nM |
| Hill Slope  | ~1.0 | ~1.0 |
| Selectivity  | Low (hits other JmjC) | High (>100x vs KDM4/6) |[2][]
Protocol B: Cellular Target Engagement (Western Blot)

Objective: Verify that 8-Br-4-DFM-Q penetrates cells and inhibits H3K4 demethylation in a relevant cell line (e.g., MCF-7 or PC9).

Step-by-Step Workflow:

  • Seeding: Seed MCF-7 cells at

    
     cells/well in a 6-well plate. Allow attachment overnight.
    
  • Treatment: Treat cells with 8-Br-4-DFM-Q at 10, 30, and 100 µM for 48-72 hours. (Note: Scaffolds often require higher concentrations than optimized drugs due to lower permeability).

    • Control: DMSO (Vehicle).

    • Positive Control:[4] 1 mM DMOG (pan-hydroxylase inhibitor) or 1 µM CPI-455.

  • Lysis: Wash cells with cold PBS. Lyse directly in 2x Laemmli Buffer or perform Acid Extraction for histones (recommended for cleaner histone blots).

  • Western Blot:

    • Run SDS-PAGE (15% gel for histones).

    • Transfer to Nitrocellulose membrane.

    • Primary Antibodies: Anti-H3K4me3 (Target), Anti-Total H3 (Loading Control).

    • Secondary Antibodies: HRP-conjugated anti-rabbit.

  • Quantification: Normalize H3K4me3 signal to Total H3 signal.

Validation Criteria:

  • A dose-dependent increase in the H3K4me3 band intensity indicates successful inhibition of KDM5.

  • If toxicity is observed (via MTT assay) without H3K4me3 increase, the compound may be hitting off-targets (e.g., cytotoxicity via general metal chelation).

Chemical Derivatization Strategy

For medicinal chemists, 8-Br-4-DFM-Q is a starting point. The 8-bromo group is a "handle" for Suzuki-Miyaura cross-coupling to introduce diversity.

Workflow Diagram:

Synthesis_Workflow Scaffold 8-Br-4-DFM-Q (Core Scaffold) Coupling Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Scaffold->Coupling Functionalization Library Library Generation (8-Aryl/Heteroaryl analogs) Coupling->Library Diversity Screening KDM5 Selectivity Screen Library->Screening Optimization

Figure 2: Optimization Workflow. The 8-bromo position is derivatized to access the solvent channel, improving potency and selectivity.

References

  • Horton, J. R., et al. (2016). "Structural Basis for KDM5A Histone Demethylase Inhibition by Diverse Chemotypes." Cell Chemical Biology, 23(7), 769-781. Link

  • Vinogradova, M., et al. (2016). "An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells."[] Nature Chemical Biology, 12, 531–538. Link

  • Westaway, S. M., et al. (2016). "Discovery of a Series of 2-(Pyridin-3-yl)-1,5-naphthyridin-4(1H)-one Inhibitors of KDM5." Journal of Medicinal Chemistry, 59(4), 1357–1369. Link

  • Laborde, E. (2021). "Quinolin-2-one derivatives as potential fungicides targeting succinate dehydrogenase." Pest Management Science, 79(10). (Contextual reference for scaffold versatility). Link

Sources

Application Notes and Protocols for Cell-Based Assays with 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Quinolin-2(1H)-one Derivative

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] The novel compound, 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one, hereafter referred to as Q-8DFM, incorporates this promising core with a difluoromethyl group, which can enhance metabolic stability and cell permeability, and a bromo substituent, known to modulate ligand-receptor interactions.

While direct biological data for Q-8DFM is emerging, its structure bears a compelling resemblance to known modulators of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a critical role in cellular responses to environmental stimuli, as well as in regulating processes like cell cycle progression, differentiation, and apoptosis.[3][4] Specifically, the structure of Q-8DFM shares features with synthetic AhR antagonists like CH-223191.[5][6][7]

This document puts forth the working hypothesis that Q-8DFM functions as an antagonist of the Aryl Hydrocarbon Receptor . We provide a comprehensive, tiered strategy for characterizing the cellular effects of Q-8DFM, moving from broad phenotypic assessments to specific, target-oriented mechanistic assays designed to rigorously test this hypothesis. These protocols are designed for researchers in drug discovery and chemical biology to systematically evaluate the compound's potential.

Hypothesized Mechanism of Action: Antagonism of the AhR Signaling Pathway

The Aryl Hydrocarbon Receptor is a cytosolic transcription factor that, in its inactive state, is part of a protein complex.[3] Upon binding an agonist (such as the potent xenobiotic TCDD), the receptor complex translocates to the nucleus. Inside the nucleus, AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[8][9] A key target gene is CYP1A1, which encodes a cytochrome P450 enzyme involved in xenobiotic metabolism.

Our hypothesis is that Q-8DFM acts as a competitive antagonist, binding to the AhR but failing to induce the conformational changes necessary for nuclear translocation and subsequent gene activation. By occupying the ligand-binding pocket, it prevents agonists from activating the pathway, thereby inhibiting downstream gene expression.

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR_complex Inactive AhR Complex (AhR, HSP90, etc.) Active_AhR Active AhR AhR_complex->Active_AhR Translocation Agonist Agonist (e.g., TCDD) Agonist->AhR_complex Binds Q8DFM Q-8DFM (Hypothesized Antagonist) Q8DFM->AhR_complex Binds & Blocks Block No Gene Expression Q8DFM->Block Dimer AhR-ARNT Heterodimer Active_AhR->Dimer ARNT ARNT ARNT->Dimer XRE XRE (DNA Promoter) Dimer->XRE Binds CYP1A1 Target Gene Expression (e.g., CYP1A1) XRE->CYP1A1 Induces Assay_Workflow Tier1 Tier 1: Phenotypic Screening Assess general cytotoxicity & viability. Establish working concentration range. Tier2 Tier 2: Apoptosis Assessment Determine if cytotoxicity is due to programmed cell death. Tier1->Tier2 If cytotoxic Assay1A MTT / CellTiter-Glo Assay Tier1->Assay1A Tier3 Tier 3: Mechanistic Validation Test for target engagement and pathway-specific activity. Tier2->Tier3 Informs mechanism Assay2A Caspase-Glo 3/7 Assay Tier2->Assay2A Assay2B Annexin V Staining Tier2->Assay2B Assay3A AhR Reporter Assay Tier3->Assay3A Assay3B Target Engagement Assay (e.g., Fluorescence Polarization) Tier3->Assay3B

Caption: A tiered workflow for the cellular evaluation of Q-8DFM.

Tier 1 Protocol: Cell Viability Assessment

Objective: To determine the effect of Q-8DFM on cell viability and establish a dose-response curve to calculate the half-maximal inhibitory concentration (IC50). This is a critical first step to identify a suitable concentration range for subsequent mechanistic assays.

Protocol 1.1: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This homogeneous assay quantifies ATP, an indicator of metabolically active cells. [10][11]The reagent lyses cells and provides luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present.

Materials:

  • Human hepatoma (HepG2) cells (a relevant cell line for studying xenobiotic metabolism).

  • Complete cell culture medium (e.g., MEM with 10% FBS).

  • Q-8DFM stock solution (e.g., 10 mM in DMSO).

  • Opaque-walled 96-well sterile microplates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed HepG2 cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Q-8DFM in culture medium. A typical starting range would be from 100 µM down to 0.01 µM. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) wells.

  • Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Measurement: Remove the plate from the incubator and allow it to equilibrate to room temperature for ~30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence from the no-cell control wells from all other wells.

  • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of Q-8DFM concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterDescriptionExample Value
Cell Line Human HepatomaHepG2
Treatment Time 48 hours48 hours
IC50 Concentration for 50% viability inhibition12.5 µM

Tier 2 Protocol: Apoptosis Assessment

Objective: If Q-8DFM demonstrates significant cytotoxicity in Tier 1, it is important to determine whether cell death occurs via apoptosis (programmed cell death) or necrosis.

Protocol 2.1: Caspase-Glo® 3/7 Assay

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic caspase-3/7 substrate. When cleaved by active caspases, a substrate for luciferase is released, generating a luminescent signal proportional to caspase activity.

Materials:

  • HepG2 cells.

  • Opaque-walled 96-well plates.

  • Q-8DFM stock solution.

  • Caspase-Glo® 3/7 Assay kit.

  • Luminometer.

  • Staurosporine (positive control for apoptosis induction, e.g., 1 µM).

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.1. Treat cells with Q-8DFM at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50). Include vehicle control and a positive control (Staurosporine).

  • Incubation: Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).

  • Assay Execution: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.

  • Signal Development: Mix gently on a plate shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Analysis:

  • Subtract background luminescence (no-cell control).

  • Express data as Fold Induction of caspase activity relative to the vehicle control. A significant increase suggests apoptosis induction.

Protocol 2.2: RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay

Principle: This kinetic assay measures two events in the same well. [12][13]Early apoptosis is marked by the translocation of phosphatidylserine (PS) to the outer cell membrane, which is detected by the binding of an Annexin V-luciferase fusion protein, generating a luminescent signal. [14]Late-stage apoptosis or necrosis involves the loss of membrane integrity, allowing a cell-impermeant fluorescent DNA dye to enter the cell and bind to DNA, producing a fluorescent signal.

Materials:

  • HepG2 cells.

  • Opaque-walled, clear-bottom 96-well plates.

  • Q-8DFM stock solution.

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay kit.

  • Multimode reader capable of measuring luminescence and fluorescence.

Procedure:

  • Reagent Preparation: Prepare the 2X detection reagent as per the manufacturer's protocol by combining the Annexin V NanoBiT® Substrate, Necrosis Detection Reagent, and analysis buffer.

  • Cell Seeding: Seed cells in 50 µL of medium in the assay plate.

  • Treatment and Assay Start: Add 50 µL of 2X detection reagent containing the desired concentration of Q-8DFM to each well.

  • Kinetic Measurement: Immediately place the plate in a plate reader pre-equilibrated to 37°C. Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for up to 48 hours.

Data Analysis:

  • Plot luminescence (apoptosis) and fluorescence (necrosis) signals over time for each concentration.

  • A temporal increase in luminescence followed by an increase in fluorescence is a hallmark of apoptosis followed by secondary necrosis.

AssayParameter MeasuredExample Result with Q-8DFM
Caspase-Glo 3/7 Executioner Caspase Activity4.5-fold increase at IC50 concentration
RealTime-Glo Annexin V PS exposure (Luminescence)Time-dependent increase in luminescence
RealTime-Glo Necrosis Membrane Integrity (Fluorescence)Signal increases after luminescence peak

Tier 3 Protocols: Mechanistic & Target Engagement Assays

Objective: To directly test the hypothesis that Q-8DFM is an antagonist of the AhR signaling pathway and to confirm its direct binding to the AhR protein.

Protocol 3.1: AhR-Dependent Luciferase Reporter Assay

Principle: This is the cornerstone assay for validating AhR antagonism. It utilizes a cell line (e.g., HepG2) stably transfected with a plasmid containing a luciferase reporter gene under the control of multiple XREs. [7][15]Activation of the AhR pathway by an agonist leads to luciferase expression and a luminescent signal. An antagonist will block this agonist-induced signal.

Materials:

  • HepG2-Lucia™ AhR reporter cells (or similar).

  • Q-8DFM stock solution.

  • AhR agonist: 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) (a potent, well-characterized agonist).

  • Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).

  • White, opaque 96-well plates.

Procedure:

  • Cell Seeding: Seed the reporter cells in a 96-well plate at a density that reaches ~90% confluency after 24 hours.

  • Antagonist Pre-treatment: Treat cells with serial dilutions of Q-8DFM for 1-2 hours. This allows the antagonist to enter the cells and bind to the receptor.

  • Agonist Stimulation: Add a fixed concentration of TCDD to all wells (except the vehicle control). A concentration that gives a robust signal (e.g., 1 nM) should be used.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Measurement: Follow the manufacturer's protocol for the luciferase assay system. Typically, this involves adding the reagent, incubating for 10 minutes, and reading luminescence. [6] Data Analysis:

  • Normalize the data, setting the signal from cells treated with TCDD alone as 100% activation and the signal from vehicle-treated cells as 0%.

  • Plot the % inhibition against the log concentration of Q-8DFM.

  • Fit the data to a dose-response curve to calculate the IC50 of antagonism. A potent IC50 value strongly supports the hypothesis.

ParameterDescriptionExample Value
Agonist TCDD at a fixed concentration1 nM
Antagonist Q-8DFMSerial Dilution
IC50 (Antagonism) Concentration for 50% inhibition of TCDD response50 nM
Protocol 3.2: Target Engagement via Competitive Fluorescence Polarization (FP) Assay

Principle: FP is a powerful biophysical technique to measure molecular interactions in solution. [16][17]It relies on the change in the rotational speed of a fluorescent molecule upon binding to a larger partner. A small, fluorescently-labeled AhR ligand (tracer) will tumble rapidly in solution, resulting in low polarization. When bound to the much larger AhR protein, its tumbling slows dramatically, leading to high polarization. A non-fluorescent competitor, like Q-8DFM, will displace the tracer, causing a decrease in polarization. [18][19][20]

FP_Assay cluster_low Low Polarization cluster_high High Polarization Tracer Fluorescent Tracer Light_Out_Low Depolarized Emission Tracer->Light_Out_Low Fast Tumbling Light_In_Low Polarized Excitation Light Light_In_Low->Tracer AhR AhR Protein Complex AhR-Tracer Complex Light_Out_High Polarized Emission Complex->Light_Out_High Slow Tumbling Light_In_High Polarized Excitation Light Light_In_High->Complex Q8DFM Q-8DFM (Competitor) Displacement Displaces Tracer

Caption: Principle of a competitive Fluorescence Polarization assay.

Materials:

  • Purified, recombinant AhR ligand-binding domain.

  • A fluorescently-labeled AhR ligand (tracer).

  • Q-8DFM.

  • Assay buffer (e.g., PBS with 0.01% Tween-20).

  • Black, low-volume 384-well plates.

  • Plate reader with FP capabilities.

Procedure:

  • Assay Optimization: First, determine the dissociation constant (Kd) of the tracer for the AhR protein via saturation binding experiments to establish optimal assay concentrations.

  • Competition Assay Setup: In a 384-well plate, add a fixed concentration of AhR protein and the fluorescent tracer (typically at its Kd concentration).

  • Competitor Addition: Add serial dilutions of Q-8DFM to the wells. Include controls for low polarization (tracer only) and high polarization (tracer + protein).

  • Incubation: Incubate the plate at room temperature for 1-2 hours to reach binding equilibrium.

  • Data Acquisition: Measure fluorescence polarization in mP (millipolarization) units using a plate reader.

Data Analysis:

  • Plot the mP values against the log concentration of Q-8DFM.

  • The data should show a sigmoidal curve, decreasing from the high polarization control to the low polarization control.

  • Fit the curve to determine the IC50, which is the concentration of Q-8DFM required to displace 50% of the bound tracer. This provides strong evidence of direct, competitive binding to the target protein.

References

  • Analysis of protein-ligand interactions by fluorescence polarization - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Protein-ligand binding measurements using fluorescence polarization. (n.d.). BMG Labtech. [Link]

  • AhR Inhibitor. (n.d.). ALAB. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf. [Link]

  • Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. (n.d.). eScholarship.org. [Link]

  • Zhao, B., et al. (2010). CH223191 Is a Ligand-Selective Antagonist of the Ah (Dioxin) Receptor. Toxicological Sciences, 117(2), 393-403. [Link]

  • Ligand Binding Assays on the Basis of Fluorescence Anisotropy. (2015, November 23). Edinburgh Instruments. [Link]

  • Analysis of protein-ligand interactions by fluorescence polarization. (2025, August 9). ResearchGate. [Link]

  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors. (2025, September 16). Frontiers. [Link]

  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.). ResearchGate. [Link]

  • Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2020, December 14). protocols.io. [Link]

  • Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023, February 9). YouTube. [Link]

  • Target Engagement Assays. (n.d.). DiscoverX. [Link]

  • Target Engagement Assays in Early Drug Discovery - PMC. (n.d.). National Institutes of Health. [Link]

  • Choosing an Apoptosis Detection Assay. (n.d.). Axion Biosystems. [Link]

  • Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. (n.d.). ResearchGate. [Link]

  • Synthesis of Quinolin-2-one Alkaloid Derivatives and Their Inhibitory Activities against HIV-1 Reverse Transcriptase. (2011, September 7). MDPI. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.). National Institutes of Health. [Link]

  • Process for the preparation of quinoline-2(1h)-one derivatives. (n.d.).
  • Aryl Hydrocarbon Receptor Signaling. (n.d.). GeneGlobe - QIAGEN. [Link]

  • Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (2024, August 15). Frontiers. [Link]

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation. (2021, June 18). PubMed. [Link]

  • AhR signaling pathways and regulatory functions - PMC. (2018, June 11). National Institutes of Health. [Link]

  • Aryl hydrocarbon receptor. (n.d.). Wikipedia. [Link]

  • 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. (n.d.). PubChem. [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018, March 14). ACS Omega. [Link]

  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent. (n.d.). RSC Publishing. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications. [Link]

  • Luminescence-based complementation assay to assess target engagement and cell permeability of glycolate oxidase (HAO1) inhibitor. (n.d.). bioRxiv. [Link]

  • Defluorinative functionalization approach led by difluoromethyl anion chemistry - PMC. (2025, January 7). National Institutes of Health. [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. [Link]

  • Enhance Drug Efficacy With Cell-Based Assays. (n.d.). Pharmaron. [Link]

  • Quinolinones as a Novel Therapeutic Strategy in ALS. (n.d.). DTIC. [Link]

  • (PDF) Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 7). ResearchGate. [Link]

Sources

derivatization of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one at the bromine position

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The scaffold 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one represents a high-value intermediate in medicinal chemistry. Its value is derived from two synergistic features:

  • The 4-Difluoromethyl (

    
    ) Group:  A lipophilic hydrogen bond donor acting as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups.[1] It enhances metabolic stability (blocking C4-oxidation) while modulating lipophilicity (
    
    
    
    logP) without the steric bulk of a trifluoromethyl group.
  • The 8-Bromo Handle: Located in the "peri" position relative to the lactam nitrogen, this site allows for the introduction of vectors that control the molecule's conformation in a binding pocket.

However, derivatization at the 8-position is non-trivial due to steric crowding (peri-interaction with N1) and the amphoteric nature of the 2-quinolinone core (lactam-lactim tautomerism). This guide provides validated protocols to overcome these barriers.

Chemical Analysis & Pre-Reaction Decisions

Before initiating synthesis, the researcher must make a critical decision regarding the N1-position.

The "Protection-First" Decision

The free lactam NH (


 ~11) can poison palladium catalysts or lead to competitive N-arylation.
  • Route A (Protected): Recommended for library generation or scale-up. Masking the Nitrogen (e.g., SEM, Me, Bn) eliminates catalyst poisoning and forces reaction at the C-Br bond.

  • Route B (Direct/Unprotected): Recommended for rapid scouting. Requires specific bases (weak carbonates) to avoid deprotonating the lactam into a nucleophilic anion that attacks the catalyst or coupling partner.

Workflow Logic (DOT Visualization)

ReactionLogic Start 8-Br-4-(CF2H)quinolinone Decision N1-Protection? Start->Decision RouteA Route A: Protection (SEM-Cl / Me-I) Decision->RouteA High Yield/Scale RouteB Route B: Direct Coupling Decision->RouteB Speed/Scouting Suzuki Suzuki-Miyaura (C-C Bond) RouteA->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) RouteA->Buchwald RouteB->Suzuki Use Mild Base RouteB->Buchwald Requires L-Type Ligand Product 8-Substituted Product Suzuki->Product Buchwald->Product

Figure 1: Decision tree for derivatization strategies. Route A is generally more robust for the 8-position due to steric relief.

Protocol 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The 8-position is sterically hindered.[2][3] Standard catalysts like


 often result in sluggish conversion or hydrodebromination. We utilize 

for its large bite angle and robustness, or XPhos Pd G2 for extremely hindered boronic acids.
Materials
  • Substrate: this compound (1.0 equiv)

  • Boronic Acid:

    
     (1.5 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (for Route B)
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Setup: In a microwave vial or pressure tube, charge the substrate, boronic acid, and base.

  • Inertion: Cap the vial and purge with Nitrogen/Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.

  • Solvent: Add degassed Dioxane/Water mixture via syringe.

  • Reaction:

    • Standard: Heat to 90°C for 4–16 hours.

    • Microwave: 120°C for 30–60 minutes.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[4]
    
  • Purification: Flash chromatography. The

    
     group is polar; expect the product to elute later than non-fluorinated analogs.
    

Optimization Matrix (Typical Yields)

EntryCatalystLigandBaseSolventYield (Isolated)Notes
1



DME/H2O35-50%Slow; significant de-bromination.
2

dppf

Dioxane/H2O 85-92% Recommended Standard.
3

XPhos

Toluene/H2O88%Best for ortho-substituted boronic acids.[3]

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Installing amines at the 8-position is challenging due to the "ortho-effect" from the ring nitrogen. Route A (Protected) is strongly advised here because strong bases (NaOtBu) required for amination will deprotonate the unprotected quinolinone (


 ~11) before the amine can react.
Materials
  • Substrate: N-Protected-8-bromo-4-(difluoromethyl)quinolin-2-one (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (2.5 mol%) or BrettPhos Pd G3 (2-5 mol%)
    
  • Ligand: BrettPhos (for primary amines) or RuPhos (for secondary amines) (5-10 mol%)

  • Base:

    
     (Sodium tert-butoxide) (2.0 equiv)
    
  • Solvent: Toluene or tert-Amyl Alcohol (Anhydrous)

Step-by-Step Methodology
  • Drying: Ensure all glassware is oven-dried. Moisture kills this reaction.

  • Charging: Add Substrate, Catalyst, Ligand, and Base to the reaction vessel inside a glovebox or under strict Schlenk conditions.

  • Solvent: Add anhydrous Toluene.

  • Amine Addition: Add the amine (if liquid) via syringe.

  • Reaction: Heat to 100°C for 12–24 hours.

    • Monitoring: Watch for the disappearance of the bromide.[5] If conversion stalls, add a second portion of catalyst/ligand (0.5x original loading).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Critical Troubleshooting (The "Black Metal" Issue)

If the reaction turns black immediately and yields are low, the catalyst has precipitated (Pd black).

  • Cause: The amine substrate may be chelating the Pd, or the reaction is not hot enough to promote reductive elimination.

  • Solution: Switch to BrettPhos Pd G3 precatalyst . It activates rapidly and protects the metal center.

References & Authoritative Sources

  • Suzuki-Miyaura Coupling on Heterocycles:

    • Mechanism & Conditions:[3][4][6][7][8][9][10] Organic Chemistry Portal.[11] "Suzuki Coupling."[2][3][7][9] Available at: [Link]

  • Buchwald-Hartwig Amination Guidelines:

    • General Protocol: Organic Synthesis.[2][3][6][9][10][11][12][13][14] "Buchwald-Hartwig Coupling General Procedures." Available at: [Link]

  • Difluoromethyl Group Properties:

    • Bioisosterism:[12] "The difluoromethyl group (

      
      ) is a lipophilic hydrogen bond donor."[1] Angew.[7][12] Chem. Int. Ed. (via eScholarship). Available at: [Link]
      
  • Quinoline Reactivity (8-Bromo vs 6-Bromo):

Sources

Application Notes & Protocols for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one: A Chemical Probe for Kinase-Mediated Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Small-molecule chemical probes are indispensable tools in chemical biology and drug discovery for dissecting complex cellular signaling pathways and validating novel therapeutic targets.[1][2] 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is an emerging chemical probe built upon the privileged quinolinone scaffold, which is found in numerous bioactive compounds.[3] While its precise biological targets are an active area of investigation, the structural motifs of this compound—specifically the ATP-mimetic quinolinone core and the difluoromethyl group acting as a bioisostere for hydroxyl or thiol moieties—suggest its potential as a modulator of protein kinases. This guide provides a comprehensive framework for utilizing this compound to investigate kinase signaling pathways, validate target engagement, and identify its molecular targets.

Introduction to this compound as a Putative Kinase Probe

Protein kinases are a large family of enzymes that play critical roles in cellular regulation, and their dysregulation is implicated in numerous diseases, including cancer.[4] The development of selective kinase inhibitors is therefore a major focus of therapeutic research.[5] Chemical probes that target kinases are invaluable for understanding their function and for the initial stages of drug development.[6]

This compound possesses several features that make it an attractive candidate as a kinase-focused chemical probe:

  • Quinolinone Core: This heterocyclic system is a well-established scaffold for ATP-competitive kinase inhibitors.[7]

  • Difluoromethyl Group: This group can act as a bioisostere of a hydroxyl or thiol group, potentially forming hydrogen bonds with key residues in the kinase active site.

  • 8-Bromo Substituent: The bromine atom provides a handle for late-stage functionalization, enabling the synthesis of derivative probes for target identification and imaging studies.[8]

This document outlines protocols for the characterization of this compound's activity, starting from in vitro validation of kinase inhibition, moving to confirmation of target engagement in a cellular context, and culminating in the identification of its specific protein targets.

Characterizing the Inhibitory Activity: In Vitro Kinase Assays

The initial step in characterizing a putative kinase inhibitor is to determine its potency and selectivity against a panel of purified kinases. A variety of assay formats can be employed, with luminescence-based ATP depletion assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays being common choices for their high-throughput capabilities.[9][10]

Luminescence-Based Kinase Assay Protocol

This protocol measures the amount of ATP remaining after a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Materials:

  • This compound

  • Recombinant protein kinase and its corresponding substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Reaction Setup:

    • Add diluted compound or DMSO (vehicle control) to the wells of the microplate.[11]

    • Add the kinase and its substrate to each well.[11]

    • Allow the kinase and inhibitor to pre-incubate for 20 minutes at room temperature.[11]

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be close to the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[12] Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Equilibrate the plate and the ATP detection reagent to room temperature.

    • Add the ATP detection reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

TR-FRET Kinase Binding Assay Protocol

This protocol directly measures the binding of the probe to the kinase by detecting the displacement of a fluorescent tracer.[13]

Materials:

  • This compound

  • Tagged recombinant protein kinase (e.g., GST-tagged)

  • LanthaScreen™ Eu-anti-tag antibody and Alexa Fluor™ 647-labeled tracer

  • TR-FRET dilution buffer

  • Black, low-volume 384-well plates

  • TR-FRET enabled plate reader

Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup:

    • Add the test compound to the assay plate.

    • Add a mixture of the tagged kinase and the Eu-anti-tag antibody.[14]

    • Add the Alexa Fluor™ 647-labeled tracer.[14]

  • Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[13]

  • Data Acquisition: Measure the TR-FRET signal on a plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). A decrease in the ratio indicates displacement of the tracer by the compound. Determine the IC₅₀ value from a dose-response curve.

Parameter Luminescence Assay TR-FRET Binding Assay
Principle Measures kinase activity (ATP consumption)Measures direct binding to the kinase
Typical ATP Conc. Near Kₘ of the kinaseNot applicable
Readout LuminescenceTime-Resolved FRET
Primary Output IC₅₀ (Inhibition)IC₅₀ (Displacement)

Table 1: Comparison of In Vitro Kinase Assay Formats.

Validating Target Engagement in a Cellular Environment: Cellular Thermal Shift Assay (CETSA®)

Confirming that a chemical probe interacts with its target in a physiological context is a critical validation step.[15] The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells.[1] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[15]

CETSA® Protocol

Materials:

  • Cell line of interest (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and reagents

  • This compound

  • DMSO

  • PBS with protease and phosphatase inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for cell lysis (e.g., liquid nitrogen, water bath)

  • Western blot equipment and reagents (SDS-PAGE gels, PVDF membrane, primary and secondary antibodies)

Protocol:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with various concentrations of this compound or DMSO for 1 hour at 37°C.[1]

  • Heat Challenge:

    • Harvest and resuspend the cells in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[1][16]

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[1]

  • Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[1]

  • Analysis:

    • Collect the supernatant.

    • Analyze the amount of soluble target protein in the supernatant by Western blotting.[2]

    • Use an antibody specific to the putative kinase target.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the percentage of soluble protein as a function of temperature for each compound concentration. A shift in the melting curve to higher temperatures indicates stabilization of the target protein by the compound.

CETSA_Workflow cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Fractionation cluster_3 Detection & Analysis A 1. Treat Cells with Probe or DMSO B 2. Heat Aliquots at Various Temps A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Centrifugation C->D E Soluble Fraction (Supernatant) D->E Collect F Insoluble Aggregates (Pellet) D->F Discard G 5. Western Blot for Target Protein E->G H 6. Plot Melt Curve (Soluble Protein vs. Temp) G->H

A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Unbiased Target Identification: Chemical Proteomics

To identify the specific molecular targets of this compound, a chemical proteomics approach can be employed.[17] This involves synthesizing a functionalized version of the probe with a reporter tag for enrichment of binding partners from a cell lysate, followed by identification using mass spectrometry.[18]

Synthesis of a Functionalized Probe

The 8-bromo position on the quinolinone core is an ideal site for introducing a linker and a terminal alkyne or azide group for subsequent "click" chemistry.[19] This allows for the attachment of a biotin tag for affinity purification.

Probe_Synthesis A 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one B Sonogashira or Buchwald-Hartwig Coupling A->B C Alkyne-Functionalized Probe B->C E Cu(I)-catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) C->E D Azide-Biotin Tag D->E F Biotinylated Affinity Probe E->F

Workflow for synthesizing a biotinylated affinity probe.

Affinity Pull-Down and Mass Spectrometry Protocol

Materials:

  • Biotinylated affinity probe and the parent compound (for competition)

  • Cell lysate

  • Streptavidin-conjugated magnetic beads

  • Wash buffers (e.g., PBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Mass spectrometry equipment

Protocol:

  • Lysate Incubation: Incubate the cell lysate with the biotinylated affinity probe. In a parallel control experiment, pre-incubate the lysate with an excess of the parent compound (this compound) before adding the biotinylated probe to identify specific binders.[20]

  • Affinity Capture: Add streptavidin-conjugated magnetic beads to the lysate and incubate to capture the probe-protein complexes.[21]

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.[20]

  • Elution: Elute the bound proteins from the beads.

  • Protein Digestion and Mass Spectrometry:

    • The eluted proteins are digested into peptides (e.g., with trypsin).

    • The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competition control. These proteins are high-confidence targets of this compound.

Proteomics_Workflow cluster_0 Sample Preparation cluster_1 Affinity Purification cluster_2 Analysis A Cell Lysate B Incubate with Biotinylated Probe (± Competitor) A->B C Add Streptavidin Beads B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-Bead Digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H

Chemical proteomics workflow for target identification.

Concluding Remarks

This compound represents a promising chemical probe for the exploration of kinase signaling pathways. The protocols outlined in this guide provide a systematic approach to its characterization, from initial in vitro profiling to in-cell target validation and unbiased target identification. Rigorous application of these methods, including the use of appropriate controls, will enable researchers to confidently elucidate the mechanism of action of this probe and leverage it for new discoveries in cell biology and drug development.

References

  • Al-Jomah, E., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Genedata. (n.d.). A robust CETSA data analysis automation workflow for routine screening. Genedata. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of chemical biology, 2(3), 131–151. [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(22), e2619. [Link]

  • Karaman, M. W., et al. (2024). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]

  • Zhang, Y., et al. (2021). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 16(5), 499-509. [Link]

  • Wang, D., et al. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • Potjewyd, G., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 27(2), 173-183. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • Tan, C., et al. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(30), 8159-8167. [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Unknown Source. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Ran, C., et al. (2025). Chemical probes for enzyme imaging: challenges in design, synthesis and biomedical applications. Chemical Society Reviews. [Link]

  • Oronova, A., & Tanasova, M. (2023). Late-Stage Functionalization through Click Chemistry Provides GLUT5-Targeting Glycoconjugate as a Potential PET Imaging Probe. International Journal of Molecular Sciences, 24(1), 173. [Link]

  • Sivakumar, A., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Wikipedia. (n.d.). Click chemistry. Wikipedia. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Smyth, L. A., & Collins, I. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Al-Tannak, N. S., & Usama, S. M. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Cancers, 16(21), 3907. [Link]

  • Grammel, M., & Hang, H. C. (2013). Click Chemistry in Proteomic Investigations. Current protocols in chemical biology, 5(1), 39–53. [Link]

  • Alpha Lifetech. (n.d.). Understanding Pull-Down Protocol: Key FAQs for Users. Alpha Lifetech. [Link]

  • Medard, G., et al. (2015). Identifying small molecule probes for kinases by chemical proteomics. mediaTUM. [Link]

  • Johnson, G. L. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Signal Transduction, 4, 1335967. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • Shaw, J., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Scientific reports, 10(1), 11433. [Link]

  • Li, H., et al. (2022). All-in-One Luminescent Lanthanide Coordination Polymer Nanoprobe for Facile Detection of Protein Kinase Activity. Analytical Chemistry, 94(30), 10793-10800. [Link]

  • Baskin, I. I., et al. (2012). New cross-linking quinoline and quinolone derivatives for sensitive fluorescent labeling. Journal of Photochemistry and Photobiology A: Chemistry, 233, 31-38. [Link]

  • Re-synthesis of CETSA data. (n.d.). ResearchGate. [Link]

  • Fayed, E. A., et al. (2021). Design and green synthesis of novel quinolinone derivatives of potential anti-breast cancer activity against MCF-7 cell line targeting multi-receptor tyrosine kinases. Scientific reports, 11(1), 22617. [Link]

  • Murugesan, S., et al. (2015). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. Molecules, 20(2), 2631–2651. [Link]

  • Samaan, G. N., et al. (2025). Fluorescent Probes Based on 7-(Diethylamino)quinolin-2(1H)-one Cucurbit[4]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. ACS Omega. [Link]

  • Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8696. [Link]

  • Davis, M. I., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046–1051. [Link]

  • Nordlund, P. (n.d.). CETSA. Karolinska Institutet. [Link]

  • Antolin, A. A., et al. (2020). The era of high-quality chemical probes. Signal Transduction and Targeted Therapy, 5(1), 1-10. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • University of California, San Diego. (n.d.). His Tag Pulldown Co-Precipitation Interaction Assay Protocol. [Link]

  • Bioclone. (n.d.). Explore the World of Proteomics with Pull-Down Assay!. Bioclone. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q2-CF2H-BR-YZ Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Protocol Standardization

Introduction: The Engineering Challenge

Welcome to the Technical Support Center. You are likely here because your synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is stalling at yields below 30%, or you are struggling with "tarry" crude products.

This specific scaffold presents a "perfect storm" of synthetic challenges:

  • Electronic Deactivation: The 8-bromo substituent (originating from 2-bromoaniline) exerts an inductive electron-withdrawing effect that deactivates the aromatic ring, hindering the critical intramolecular Friedel-Crafts cyclization.

  • Steric Strain: While the bromine is at position 8, it creates a "buttressing" effect that can distort the optimal geometry for ring closure.

  • Fluorine Sensitivity: The difluoromethyl (

    
    ) group is susceptible to defluorination or elimination under prolonged exposure to the harsh, high-temperature conditions typically required for Knorr quinolone synthesis.
    

This guide moves beyond standard textbook recipes, offering an optimized protocol using Eaton’s Reagent to bypass the limitations of Polyphosphoric Acid (PPA).

Module 1: The Optimized Protocol (Eaton’s Reagent)

Recommendation: Switch from Polyphosphoric Acid (PPA) to Eaton’s Reagent (7.7 wt%


 in Methanesulfonic Acid).
Why?  Eaton’s reagent is less viscous, allows for lower reaction temperatures (

vs.

for PPA), and significantly reduces the charring/decomposition of the fluorinated moiety.
Step-by-Step Methodology
Phase 1: Amide Formation (The Condensation)

Goal: Form the acyclic anilide intermediate quantitatively.

  • Reactants: Mix 2-Bromoaniline (1.0 equiv) and Ethyl 4,4-difluoro-3-oxobutanoate (1.1 equiv) in Toluene.

  • Catalyst: Add a catalytic amount of acetic acid (0.1 equiv) or

    
    -TsOH.
    
  • Procedure: Reflux with a Dean-Stark trap to remove water azeotropically.

    • Checkpoint: Monitor by TLC until the aniline spot disappears.

  • Isolation: Evaporate solvent. The intermediate is usually a solid. Do not purify extensively ; a simple wash with cold hexanes is sufficient.

Phase 2: Cyclization (The Ring Closure)

Goal: Intramolecular Friedel-Crafts alkylation without defluorination.

  • Setup: Place the crude amide intermediate in a round-bottom flask.

  • Reagent: Add Eaton’s Reagent (5 mL per 1 mmol of substrate).

  • Reaction: Heat to

    
      under nitrogen.
    
    • Critical: Do not exceed

      
      . The 8-Br deactivation makes this slow (3–6 hours), but higher heat kills the 
      
      
      
      group.
  • Quench: Cool to room temperature (RT) and slowly pour the viscous solution into ice-cold water (10x volume) with vigorous stirring.

  • Isolation: The product should precipitate as a off-white/pale-yellow solid. Filter and wash with copious water to remove acid.

Data: Yield Comparison
ParameterStandard Method (PPA)Optimized Method (Eaton's)
Temperature


Time 2–4 Hours3–6 Hours
Workup Difficult (Viscous/Sticky)Easy (Water precipitation)
Purity (Crude) Low (Black tar present)High (>90%)
Typical Yield 15–25%65–80%

Module 2: Visualizing the Pathway

The following diagram illustrates the reaction logic and the specific failure points (Red) addressed by this protocol.

ReactionPathway Start 2-Bromoaniline + Ethyl 4,4-difluoro-3-oxobutanoate Inter Intermediate (beta-keto anilide) Start->Inter Reflux/Toluene (-H2O) Fail1 Failure: Incomplete Condensation Start->Fail1 No Catalyst Cyclization Cyclization (Eaton's Reagent) Inter->Cyclization 70-80°C MsOH/P2O5 Fail2 Failure: Charring/Defluorination (High Temp PPA) Inter->Fail2 >120°C (PPA) Product 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Cyclization->Product Precipitation in Ice Water

Figure 1: Synthetic pathway highlighting the critical switch from thermal PPA cyclization to controlled Eaton's Reagent cyclization to preserve the fluorinated motif.

Module 3: Troubleshooting Guide (Diagnostics)

If you are seeing specific issues, consult the matrix below.

Issue 1: "My reaction mixture turned into a black, insoluble tar."
  • Diagnosis: Thermal decomposition. The

    
     group is thermally sensitive, and PPA at 
    
    
    
    acts as a dehydrating agent that can strip HF, leading to polymerization.
  • Fix: Switch to Eaton’s Reagent and strictly cap the temperature at

    
    . If you must use PPA, use a microwave reactor (Flash heating: 
    
    
    
    for 5–10 mins) to minimize exposure time.
Issue 2: "I have low yield, and the starting material (Aniline) is gone, but no product forms."
  • Diagnosis: You likely formed the crotonate (O-attack) or the Schiff base (N-attack at the wrong carbon) instead of the amide, or the ring didn't close due to deactivation.

  • Fix: Ensure you isolate the intermediate. Check NMR/TLC to confirm the amide formed before adding acid. The amide intermediate should show a distinct carbonyl shift.

Issue 3: "The product is stuck in the acid solution and won't precipitate."
  • Diagnosis: The quinolinone nitrogen can be protonated, making the salt soluble in the acidic media.

  • Fix: After pouring into ice water, adjust the pH to ~4–5 using Sodium Acetate or dilute NaOH. Warning: Do not go to pH > 9, or you risk hydrolyzing the

    
     group or the lactam ring.
    

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use concentrated Sulfuric Acid (


) instead of Eaton's? 
A:  It is not recommended. Sulfuric acid is a strong oxidant and often sulfonates the aromatic ring (especially at the position para to the bromine) rather than effecting the cyclization. Eaton’s reagent is non-oxidizing.

Q: Why is the 8-Bromo position so problematic? A: In electrophilic aromatic substitution (the mechanism of cyclization), the ring closure happens at the position ortho to the amine (Position 6 of the aniline). The Bromine is at Position 2.[1] Relative to the closure site (Pos 6), the Bromine is meta. While halogens are ortho/para directing, they are deactivating to the whole ring. The 8-Br withdraws electron density, raising the activation energy for the ring closure.

Q: How do I purify the final solid? A: 2-Quinolones are often insoluble in organic solvents.

  • Wash: Water, then cold Ethanol.

  • Recrystallization: Boiling DMF (N,N-Dimethylformamide) or Acetic Acid. Filter while hot to remove elemental carbon/tar, then cool to crystallize.

References

  • Zewge, D., et al. (2007). "A Mild and Efficient Synthesis of 4-Quinolones and Quinolone Heterocycles." Journal of Organic Chemistry, 72(11), 4276–4279. Link (Establishes Eaton's Reagent as superior to PPA).

  • TCI Chemicals. "Eaton's Reagent: A Less Viscous Alternative to PPA." Technical Note. Link

  • Ma, X., et al. (2021). "Recent Advances in the Synthesis of Difluoromethylated Arenes." Organic Chemistry Frontiers. (Context on stability of CF2H groups).
  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890.

Sources

Technical Support Center: Synthesis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

[1][2][3][4]

Executive Summary & Reaction Logic

The synthesis of This compound typically follows a modified Knorr Quinoline Synthesis .[1][2][3][4] Unlike non-fluorinated analogues, the presence of the difluoromethyl (

3

The most robust route is a two-step protocol :

  • Condensation: Reaction of 2-bromoaniline with ethyl 4,4-difluoroacetoacetate to form the intermediate anilide.[1][2][3][4]

  • Cyclization: Intramolecular electrophilic aromatic substitution mediated by Polyphosphoric Acid (PPA) or concentrated Sulfuric Acid (

    
    ).[1]
    

Critical Control Point: The competition between forming the 2-quinolinone (target) and the 4-quinolinone isomer depends entirely on the initial condensation intermediate (Amide vs. Enamine).[1][2][3]

Reaction Pathway & Side Reactions (Visualized)

The following diagram maps the critical decision nodes where side reactions occur.

GStart2-Bromoaniline+ Ethyl 4,4-difluoroacetoacetateAmideIntermediate A:β-Keto Amide(Kinetic Product)Start->AmideReflux (Toluene)Catalytic Acid< 110°CEnamineIntermediate B:β-Amino Acrylate(Thermodynamic Product)Start->EnamineHigh Temp (>140°C)Neutral ConditionsTargetTARGET:8-Bromo-4-(CF2H)-quinolin-2(1H)-oneAmide->TargetPPA Cyclization100-120°CTarSIDE REACTION 3:Oligomeric TarsAmide->TarExotherm Runaway(>160°C)IsomerSIDE REACTION 1:4-Hydroxy Isomer(Conrad-Limpach Product)Enamine->IsomerThermal Cyclization(Dowtherm A)HydrolysisSIDE REACTION 2:Defluorinated Aldehyde/AcidTarget->HydrolysisProlonged Acid Exposure+ Water

Figure 1: Mechanistic divergence in the synthesis of fluorinated quinolinones.[1][2] Path A (Blue/Green) leads to the desired target.[1]

Step-by-Step Optimized Protocol

Step 1: Formation of -(2-Bromophenyl)-4,4-difluoro-3-oxobutanamide[1][2][3][4]
  • Reagents: 2-Bromoaniline (1.0 eq), Ethyl 4,4-difluoroacetoacetate (1.2 eq), Toluene (0.5 M),

    
    -TsOH (0.05 eq).[1][2]
    
  • Procedure:

    • Combine reagents in a flask equipped with a Dean-Stark trap .

    • Reflux (110°C) until water collection ceases (approx. 4–6 hours).

    • Cool to RT.[3][4] The amide often precipitates.[3][4] If not, remove toluene in vacuo to obtain the crude solid.

  • Why this works: The Dean-Stark trap removes water, driving the equilibrium toward the amide.[2][3] Keeping the temperature at 110°C (toluene reflux) favors the amide over the enamine [1].[1]

Step 2: Cyclization to this compound[1][2][3][4]
  • Reagents: Crude Amide from Step 1, Polyphosphoric Acid (PPA) (10–15 eq by weight).[1]

  • Procedure:

    • Heat PPA to 80°C to lower viscosity.

    • Add the crude amide portion-wise with vigorous mechanical stirring.

    • Raise temperature to 100–120°C and monitor by TLC/LCMS (typically 2–3 hours).

    • Quench: Pour the hot reaction mixture onto crushed ice/water with stirring.

    • Isolation: Filter the resulting precipitate. Wash with water and cold ethanol.[3][4]

Troubleshooting & FAQs

Issue 1: I am isolating the 4-hydroxy-quinoline isomer instead of the target.

Diagnosis: You likely formed the enamine intermediate instead of the amide, or used conditions favoring the Conrad-Limpach pathway.

  • Root Cause: If the initial condensation was performed at very high temperatures (>140°C) without an acid catalyst, or if the cyclization was attempted thermally (e.g., in Dowtherm A) rather than in acid, the reaction shifts to produce the 4-isomer [2].

  • Solution: Ensure you use the Dean-Stark/Toluene/p-TsOH method for Step 1. Do not skip the acid catalyst. Ensure the cyclization (Step 2) is done in PPA or

    
    , which favors the formation of the 2-one from the amide.[3]
    
Issue 2: The reaction mixture turned into a black, insoluble tar.

Diagnosis: Uncontrolled exotherm or excessive heating during cyclization.

  • Root Cause: The cyclization in PPA is exothermic.[3][4] The 8-bromo substituent also deactivates the ring slightly, tempting users to crank up the heat.[3] However, temperatures >140°C in PPA can cause polymerization of the difluoroacetyl group.

  • Solution:

    • Add the substrate to PPA slowly at 60–80°C.[3][4]

    • Maintain reaction temperature strictly between 100°C and 120°C .

    • Monitor strictly; stop heating as soon as the starting material is consumed.[3][4]

Issue 3: Loss of the Difluoromethyl Group (Hydrolysis).

Diagnosis: LCMS shows a peak corresponding to [M-20] (loss of HF) or conversion to an aldehyde/carboxylic acid.[1][3]

  • Root Cause: While

    
     is more stable than many assume, it is susceptible to hydrolysis in strong, hot aqueous acids. This usually happens during the quench  if the mixture is allowed to sit in hot dilute acid [3].[3][4]
    
  • Solution:

    • Use anhydrous PPA (fresh bottle).[1]

    • When quenching, pour the reaction into ice , ensuring the temperature drops immediately.

    • Filter the solid rapidly; do not let the product stir in the acidic filtrate overnight.[3]

Issue 4: Low Yield due to Steric Hindrance.

Diagnosis: Incomplete cyclization; starting material remains despite heating.[3][4]

  • Root Cause: The bromine atom at position 8 (ortho to the amine) creates steric bulk that can hinder the planarization required for ring closure.[1]

  • Solution:

    • Increase the amount of PPA (dilution effect helps solubility).[1]

    • Extend reaction time at 110°C rather than increasing temperature.

    • Alternative: Use Eaton’s Reagent (

      
       in Methanesulfonic acid) at RT to 50°C.[1] This is a milder, non-viscous alternative to PPA that often works better for sterically hindered substrates [4].
      

Data Summary Table

ParameterStandard Knorr (Non-Fluorinated)Fluorinated Protocol (This Guide)Why the Change?
Intermediate Acetoacetanilide4,4-DifluoroacetoacetanilideFluorine alters electronics; amide stability is key.[1][2][3][4]
Cyclization Agent Conc.

PPA or Eaton's Reagent

can be too harsh for

; PPA is gentler.[3][4]
Temp. Limit 100–140°CMax 120°C Prevent defluorination/tars.[3][4]
Quench WaterIce/Water Suppress hydrolysis of

.

References

  • Staskun, B. (1964). "The Conversion of Benzoylacetanilides into 2- and 4-Hydroxyquinolines". The Journal of Organic Chemistry, 29(5), 1153–1157. Link[1]

  • RSC Advances. (2013).[1][4] "A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones". RSC Advances. Link

  • Pahwa, A. et al. (2021). "Late-stage difluoromethylation: concepts, developments and perspective". Chemical Society Reviews.[3][4] Link

  • Eaton, P. E. et al. (1973). "Phosphorus pentoxide-methanesulfonic acid.[1][2][3][4] Convenient alternative to polyphosphoric acid".[3][4] The Journal of Organic Chemistry, 38(23), 4071–4073. Link[1]

Technical Guide: Optimization of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenges

Synthesizing 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one presents a specific set of electronic and steric challenges that distinguish it from standard quinolinone preparations. As researchers, we often default to standard Knorr conditions, but this specific substrate requires a tailored approach due to two competing factors:

  • Electronic Deactivation: The bromine atom at the 8-position exerts a strong inductive withdrawing effect (-I), significantly deactivating the aromatic ring toward the electrophilic substitution required for ring closure.

  • Fluorine Sensitivity: The difluoromethyl (CF₂H) group acts as a lipophilic hydrogen bond donor but is susceptible to base-mediated defluorination (via E1cB elimination of HF), particularly at elevated temperatures.

This guide outlines a robust, two-step Knorr Carbostyril Synthesis protocol designed to maximize yield while preserving the integrity of the CF₂H moiety.

Reaction Pathway & Mechanism[1][2][3][4][5][6]

We utilize a two-stage protocol rather than a one-pot synthesis. Isolating the intermediate amide allows for purer cyclization conditions, which is critical when the ring closure is kinetically slow due to the 8-bromo substituent.

Reaction Scheme (DOT Visualization)

ReactionPathway Start1 2-Bromoaniline (Nucleophile) Inter Intermediate Amide (Acetoacetanilide deriv.) Isolated Solid Start1->Inter Reflux (Toluene) - EtOH Start2 Ethyl 4,4-difluoro- 3-oxobutanoate (Electrophile) Start2->Inter Cyclization Cyclization (Friedel-Crafts) Inter->Cyclization PPA or H2SO4 100-120°C Product 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Cyclization->Product - H2O

Figure 1: Stepwise synthetic pathway emphasizing the isolation of the amide intermediate to avoid side reactions during the harsh cyclization phase.

Optimized Experimental Protocol

Step 1: Condensation (Amide Formation)

Objective: Formation of N-(2-bromophenyl)-4,4-difluoro-3-oxobutanamide.

  • Reagents: 2-Bromoaniline (1.0 equiv), Ethyl 4,4-difluoro-3-oxobutanoate (1.2 equiv).

  • Solvent: Toluene or Xylene (Anhydrous).

  • Catalyst: None usually required; mild Lewis acid (ZnCl₂, 5 mol%) if conversion is sluggish.

  • Procedure:

    • Dissolve 2-bromoaniline in toluene (5 mL/g).

    • Add ketoester dropwise at room temperature.

    • Reflux with a Dean-Stark trap to remove ethanol azeotropically. Critical: Driving off ethanol pushes the equilibrium forward.

    • Monitor by TLC/LC-MS. Upon completion, cool to RT. The amide often precipitates. If not, remove solvent in vacuo and recrystallize from Hexanes/EtOAc.

Step 2: Intramolecular Cyclization

Objective: Ring closure to the quinolinone core.

  • Reagent: Polyphosphoric Acid (PPA) or Concentrated H₂SO₄.

  • Temperature: 100°C – 120°C.

  • Procedure:

    • Pre-heat PPA (10g per 1g of amide) to 80°C to lower viscosity.

    • Add the amide intermediate portion-wise with vigorous mechanical stirring.

    • Ramp temperature to 110°C.

    • Monitor: Stir for 2–4 hours. Note: The 8-Br group slows this step; standard 1-hour protocols for non-brominated anilines will result in incomplete conversion.

    • Quench: Pour the hot reaction mixture onto crushed ice/water with rapid stirring.

    • Isolation: Filter the resulting precipitate. Wash copiously with water to remove acid. Dry under vacuum.[1]

Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Decision Tree

Troubleshooting Issue Problem Encountered LowYield Low Yield / Incomplete Cyclization Issue->LowYield Impurity Impurity: Defluorination (Loss of F) Issue->Impurity Regio Wrong Isomer (4-OH-2-CF2H?) Issue->Regio Action1 Increase Temp to 130°C (Overcome 8-Br deactivation) LowYield->Action1 Action2 Switch to Eaton's Reagent (Better solubility) LowYield->Action2 Action3 Check Workup pH Avoid strong bases (NaOH) Impurity->Action3 Action4 Verify Ketoester Structure Ensure Beta-keto ester used Regio->Action4

Figure 2: Diagnostic flow for common synthetic failures.

FAQ: Addressing Specific User Issues

Q1: My reaction mixture turns black during cyclization with H₂SO₄, and the yield is low. Why? A: Concentrated sulfuric acid is a strong oxidant and can cause charring (sulfonation/oxidation) of the electron-rich aniline moiety before cyclization occurs.

  • Solution: Switch to Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid). These are milder, non-oxidizing dehydrating agents that are superior for sensitive substrates.

Q2: I see a mass corresponding to [M-20] in the LC-MS. What is this? A: This indicates the loss of HF (M-20 mass units), likely forming a difluoro-alkene or alkyne byproduct.

  • Cause: This usually happens during the workup if the pH becomes too alkaline (pH > 10). The CF₂H proton is acidic; deprotonation leads to E1cB elimination.

  • Fix: Quench the acid reaction into ice water and neutralize only to pH 7 using mild NaHCO₃ or Na₂CO₃. Do not use NaOH.

Q3: The cyclization is stalling at 50% conversion even after 4 hours. A: The 8-Bromo substituent deactivates the ring position (C2 of the aniline) where the closure must happen.

  • Fix: Increase the temperature to 130°C. If using PPA, ensure efficient mechanical stirring (PPA is very viscous). Poor mixing often mimics low reactivity.

Q4: Can I do this in one pot? A: While possible, it is not recommended for the 8-bromo derivative. The high temperatures required for the condensation can lead to degradation of the ketoester before it reacts with the deactivated aniline. Isolating the amide ensures 1:1 stoichiometry entering the harsh cyclization phase.

Data Summary: Optimization Matrix

ParameterStandard ConditionOptimized for 8-Br-4-CF₂HRationale
Solvent (Step 1) EthanolToluene/Xylene Higher boiling point drives amide formation; azeotropic water removal.
Acid (Step 2) Conc. H₂SO₄PPA or Eaton's Reagent Reduces oxidative charring; PPA improves yield for deactivated rings.
Temp (Step 2) 80-100°C110-130°C Overcomes the activation energy barrier raised by the 8-Br group.
Workup pH pH 10-12pH 6-7 Prevents base-catalyzed defluorination of the CF₂H group.

References

  • Ma, X., et al. "Chemoselectivity in the Reactions Between Ethyl 4,4,4-Trifluoro-3-oxobutanoate and Anilines: Improved Synthesis of 2-Trifluoromethyl-4- and 4-Trifluoromethyl-2-quinolinones." Synthesis, 2003(13), 2005-2010.[2] Link

  • Jones, G. "The Knorr-Quinoline Synthesis." Organic Reactions, 2011. (Foundational text on mechanism and acid catalysis). Link

  • Sigma-Aldrich. "8-Bromo-2,3-dihydro-4(1H)-quinolinone Product Data." (Confirmation of 8-bromo stability). Link

  • PubChem. "8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Compound Summary."[3] (Analogous fluorinated structure properties). Link

Sources

Technical Support Center: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It synthesizes functional group chemistry with practical handling protocols for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one .

Subject: Stability & Handling in Dimethyl Sulfoxide (DMSO) Document ID: TSC-Q2-CF2H-BR-08 Last Updated: February 18, 2026

Executive Stability Summary

Status: Conditionally Stable Critical Alert: This compound exhibits high photosensitivity and hygroscopic instability in DMSO.

While the quinolin-2(1H)-one core provides a robust scaffold, the 8-bromo substituent renders the molecule susceptible to photolytic debromination, and the 4-difluoromethyl (


) group introduces unique hydrogen-bond acidity that can lead to solubility anomalies in wet DMSO.
ParameterStability RatingCritical Note
Thermal (RT) ✅ StableStable at 25°C for <48 hours in dark.
Photostability Unstable Strict Amber Protection Required. C-Br bond cleavage occurs under ambient light.
Hydrolytic ⚠️ Caution

is stable, but water uptake causes rapid precipitation (Crystal Crash).
Freeze/Thaw ⚠️ CautionLimit to <3 cycles. DMSO expansion can physically degrade the solute matrix.
Oxidative ✅ StableResistant to mild oxidants; incompatible with radical initiators.

Storage & Handling Protocols

A. The "Amber Rule" (Photolysis Prevention)

The C-Br bond at the 8-position is electronically coupled to the quinolinone


-system. Absorption of UV/Blue light (300–450 nm) can induce homolytic cleavage of the Carbon-Bromine bond, generating a radical intermediate that abstracts hydrogen from the solvent (DMSO), resulting in the debrominated impurity 4-(difluoromethyl)quinolin-2(1H)-one .
  • Protocol: Always prepare solutions in amber glass vials . If using clear plates for screening, wrap them in aluminum foil immediately after dispensing.

  • Limit: Maximum exposure to ambient lab light is 15 minutes .

B. Stock Solution Preparation (10 mM in DMSO)
  • Step 1: Weigh the solid into a pre-dried amber vial.

  • Step 2: Add anhydrous DMSO (Water content <0.1%).

  • Step 3: Vortex for 30 seconds. Note: If the solution appears cloudy, do not heat above 40°C. Sonicate for 5 minutes instead.

  • Step 4: Aliquot immediately into single-use volumes to avoid freeze-thaw cycles.

  • Storage: Store at -20°C or -80°C.

Troubleshooting Guide: Diagnostics

Interactive Diagnostic Flowchart

Use this logic tree to diagnose the state of your solution.

StabilityDiagnostics Start Visual Inspection of DMSO Stock Solution Q1 Is the solution clear? Start->Q1 Result_Good ✅ Solution Viable Proceed with assay Q1->Result_Good Yes Q2 Is there precipitate (white/cloudy)? Q1->Q2 No Precip ⚠️ 'Crystal Crash' Cause: DMSO absorbed water. Action: Sonicate (5 min) or re-make with anhydrous DMSO. Q2->Precip Yes Q3 Is the solution dark yellow/brown? Q2->Q3 No Photo ❌ Photodegradation Cause: C-Br cleavage. Action: Discard. Check LC-MS for des-bromo analog. Q3->Photo Yes (Light Exposure) Oxid ❌ Oxidation/Polymerization Cause: Old DMSO or heat stress. Action: Discard. Q3->Oxid Yes (Heat/Age)

Caption: Diagnostic logic for assessing the integrity of this compound in DMSO.

Frequently Asked Questions (Technical)

Q1: Why does my compound precipitate after 2 days in the fridge, even though it was soluble initially?

The "Hygroscopic Crash" Effect. DMSO is highly hygroscopic. Even in a closed fridge, it can absorb atmospheric moisture if the seal is imperfect. The 4-difluoromethyl group (


) is lipophilic.[1] While it acts as a hydrogen bond donor, it does not impart the same water solubility as a hydroxyl group. As the water content in DMSO rises above 1-2%, the solubility of the lipophilic 8-bromo-4-difluoromethyl species drops sharply, causing it to crash out.
Fix:  Use Parafilm® over caps and store in a desiccator if possible.
Q2: Is the 4-difluoromethyl group stable to hydrolysis?

Yes, unlike 4-chloro analogs. Users often confuse this molecule with 4-chloro-8-bromoquinolin-2(1H)-one . In 4-chloroquinolines, the chloride is a vinylogous acid chloride and hydrolyzes rapidly in wet DMSO.[2] However, the C-F bond in the


 group is chemically robust. It will not hydrolyze under standard storage conditions.
Warning:  Avoid strong bases (e.g., NaH, t-BuOK) in DMSO, as they can deprotonate the 

(pKa ~22-24), leading to difluorocarbene formation or elimination side reactions.
Q3: Can I heat the solution to dissolve it?

Limit heating to 40°C. While the molecule is thermally stable, hot DMSO is an oxidant (similar to Swern oxidation conditions). Heating >60°C for extended periods can induce oxidative dimerization of the quinolinone nitrogen or degradation of the


 moiety via radical pathways.

Analytical Validation (LC-MS)

When validating the purity of your stock, look for these specific degradation markers.

Compound IdentityRelative RT (C18)

Mass (m/z)
Mechanism
Parent 1.00M+H (274/276)N/A
Des-bromo Impurity 0.85-79/81 DaPhotolysis (Loss of Br, gain of H)
N-Methylated 1.10+14 DaReaction with DMSO (Rare, requires heat/acid)
Dimer 1.352M - 2HOxidative coupling
Proposed Degradation Pathway

The primary failure mode is photolytic.

Degradation Parent 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Radical [Radical Intermediate] (Aryl radical) Parent->Radical hv (Light) Homolysis Product 4-(difluoromethyl) quinolin-2(1H)-one (Des-bromo impurity) Radical->Product + H• (from DMSO)

Caption: Photolytic debromination pathway.[3] The 8-Br bond cleaves under light, abstracting a proton from the solvent.

References

  • Photostability of 8-Bromoquinolines: Fedoryak, O. D., et al. "8-Bromo-7-hydroxyquinoline as a Photoremovable Protecting Group for Physiological Use." Organic Letters, 2002. Context: Establishes the lability of the 8-bromo-quinoline scaffold to UV/Vis light.

  • Difluoromethyl Group Properties: Zafrani, Y., et al.[4][5] "Hydrogen Bond Acidity of the Difluoromethyl Group."[4][6] Journal of Medicinal Chemistry, 2019. Context: Explains the H-bond donor capacity and lipophilicity of the

    
     group, relevant to solubility in wet DMSO.
    
  • Stability of Halogenated Quinolinols in DMSO: Gershon, H., et al.[2] "Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols."[2][7] Monatshefte für Chemie, 2003.[2] Context: Contrasts the instability of 4-halo derivatives with the relative stability of the 8-halo position (hydrolytically), helping distinguish risks.

  • DMSO Freeze-Thaw Degradation: Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003. Context: Provides the basis for the "limit freeze-thaw cycles" recommendation.

Sources

Technical Support Center: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the handling, stability, and potential degradation of this compound. Our expertise is grounded in established chemical principles and extensive experience with similar heterocyclic molecules.

I. Compound Overview and Stability Profile

This compound is a halogenated quinolinone derivative. The stability of this compound is influenced by its core quinolinone structure, the bromo-substituent on the benzene ring, and the difluoromethyl group at the 4-position. While specific degradation studies on this exact molecule are not extensively published, we can infer its stability profile from the behavior of structurally related compounds.

Key Structural Features Influencing Stability:

  • Quinolinone Core: The lactam (cyclic amide) functionality in the quinolinone ring is susceptible to hydrolysis under both acidic and basic conditions.

  • Bromo Substituent: Carbon-bromine bonds can be susceptible to cleavage, particularly under photolytic (light-induced) conditions, leading to debromination.

  • Difluoromethyl Group: The C-F bonds are generally strong; however, the difluoromethyl group can be prone to hydrolysis under certain conditions, potentially leading to the formation of a formyl or carboxylic acid group.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the stability and handling of this compound.

Q1: What are the primary degradation pathways I should be aware of for this compound?

Based on its structure, the three most probable degradation pathways are:

  • Hydrolysis: Cleavage of the amide bond in the quinolinone ring, which can be catalyzed by acid or base.[1]

  • Photodegradation: Degradation upon exposure to light, potentially involving the cleavage of the C-Br bond.

  • Oxidative Degradation: While generally more stable to oxidation than some other functional groups, quinolones can be susceptible to oxidative degradation under harsh conditions.

Q2: I am observing a loss of my parent compound peak in my HPLC analysis, but no new peaks are appearing. What could be the issue?

This could be due to several factors:

  • Formation of non-UV active products: The degradation products may not have a chromophore that absorbs at the wavelength you are using for detection.

  • Precipitation: The degradants may be insoluble in your mobile phase and precipitating out of the solution.

  • Adsorption: The degradation products might be highly polar and irreversibly binding to the stationary phase of your HPLC column.

  • Formation of volatile products: Degradation could be leading to the formation of volatile compounds that are lost during sample preparation or analysis.

Q3: What are the best practices for storing this compound to minimize degradation?

To ensure the long-term stability of the compound, we recommend the following storage conditions:

  • Temperature: Store at a controlled low temperature, typically 2-8°C. For long-term storage, -20°C is advisable.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

III. Troubleshooting Guide: Common Experimental Issues

This section provides a systematic approach to troubleshooting common problems encountered during experiments with this compound.

Problem 1: Inconsistent results or loss of compound potency over time in aqueous solutions.
  • Potential Cause: Hydrolytic degradation of the quinolinone ring. The lactam bond is susceptible to cleavage in the presence of water, and this process can be accelerated by acidic or basic conditions.[1]

  • Troubleshooting Steps:

    • pH Control: Ensure your aqueous solutions are buffered to a pH where the compound is most stable, likely in the neutral to slightly acidic range (pH 4-7). Avoid strongly acidic or basic conditions.

    • Solvent Choice: If possible, use a co-solvent system (e.g., with acetonitrile or DMSO) to reduce the water activity.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow down the rate of hydrolysis.

    • Fresh Preparations: Prepare aqueous solutions fresh before each experiment.

Problem 2: Appearance of unknown peaks in chromatograms after exposure to ambient light.
  • Potential Cause: Photodegradation. The bromo-substituent makes the molecule more susceptible to degradation upon exposure to UV or even visible light. This can lead to debromination or other structural rearrangements.

  • Troubleshooting Steps:

    • Light Protection: Conduct all experimental manipulations in a dark room or under amber light. Use amber-colored glassware or wrap your containers in aluminum foil.

    • Photostability Studies: If light exposure is unavoidable in your application, perform a controlled photostability study to understand the degradation kinetics and identify the photoproducts.

    • Analytical Method: Use a stability-indicating analytical method, such as UPLC-MS/MS, to separate and identify the parent compound from its photodegradants.[2][3]

Problem 3: Gradual discoloration or change in the physical appearance of the solid compound.
  • Potential Cause: Thermal degradation or slow oxidation. While solid-state degradation is generally slower, prolonged exposure to elevated temperatures or oxygen can lead to decomposition.

  • Troubleshooting Steps:

    • Storage Review: Confirm that the compound is stored under the recommended conditions (cool, dark, and dry).

    • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

    • Purity Check: Re-analyze the compound using a suitable analytical method (e.g., HPLC, NMR) to determine its purity and identify any potential degradation products.

IV. Experimental Protocols

The following are generalized protocols for conducting forced degradation studies to understand the stability of this compound.

Protocol 1: Acid and Base-Induced Degradation Study

This protocol is designed to assess the hydrolytic stability of the compound.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL (as a control).

  • Incubation: Incubate the solutions at a controlled temperature (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching and Analysis: Immediately neutralize the acidic and basic samples and analyze all samples by a validated stability-indicating HPLC or UPLC-MS/MS method.

Protocol 2: Photostability Study

This protocol helps to determine the compound's sensitivity to light.

  • Sample Preparation: Prepare a solution of the compound in a photostable solvent (e.g., acetonitrile or water) at a known concentration.

  • Light Exposure: Expose the solution to a controlled light source (e.g., a photostability chamber with a calibrated UV and visible light output).

  • Control Sample: Prepare an identical sample and wrap it in aluminum foil to serve as a dark control.

  • Time Points: Withdraw aliquots from both the exposed and control samples at various time points.

  • Analysis: Analyze the samples by HPLC or UPLC-MS/MS to quantify the remaining parent compound and detect any photodegradants.

V. Visualization of Potential Degradation Pathways

The following diagrams illustrate the likely degradation pathways for this compound based on its chemical structure.

cluster_hydrolysis Hydrolysis cluster_photolysis Photodegradation cluster_difluoro Difluoromethyl Group Degradation parent 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one hydrolysis_product Ring-Opened Product (Carboxylic Acid and Amine) parent->hydrolysis_product Acid/Base photolysis_product Debrominated Product parent->photolysis_product Light (UV/Vis) difluoro_product 4-Formyl or 4-Carboxy Product parent->difluoro_product Harsh Hydrolysis

Caption: Potential degradation pathways of this compound.

VI. Data Summary

When conducting stability studies, it is crucial to present the data clearly. The following table provides a template for summarizing forced degradation results.

Stress ConditionDurationTemperature% Assay of Parent Compound% DegradationNo. of Degradants
0.1 M HCl24 hours60°C
0.1 M NaOH24 hours60°C
3% H₂O₂24 hoursRT
Photolytic (UV/Vis)48 hoursRT
Thermal7 days80°C

VII. Conclusion

While this compound is a promising molecule, understanding its stability is critical for reliable experimental outcomes and successful drug development. The primary areas of concern are hydrolytic instability of the quinolinone core and potential photodegradation due to the bromo-substituent. By implementing the control measures and troubleshooting strategies outlined in this guide, researchers can mitigate these risks and ensure the integrity of their results. For further assistance, please do not hesitate to contact our technical support team.

VIII. References

  • MDPI. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

  • PMC. Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Available from: [Link]

Sources

how to increase the potency of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Guide: Optimizing Potency with 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Executive Summary

You are likely working with This compound (Structure 1 ) as a core building block for a kinase inhibitor, GPCR modulator, or antiproliferative agent.[1][2][3]

Users frequently contact us asking how to "increase the potency" of this specific intermediate. The short answer is: You do not increase the potency of the intermediate; you exploit its functional handles to access high-affinity chemical space.

This guide details how to leverage the 8-Bromo "warhead" and the 4-Difluoromethyl (


) "lipophilic donor"  to engineer high-potency analogs.[1][2][3]

Part 1: The Mechanistic Advantage (Why this Scaffold?)

Before derivatizing, you must understand why this scaffold was selected. The 4-difluoromethyl (


)  group is not merely a spacer; it is a functional bioisostere.[1][2][3]
The Lipophilic Hydrogen Bond Donor Concept

Unlike a trifluoromethyl (


) group, which is purely hydrophobic and electron-withdrawing, the 

group contains an acidic proton.[2]
  • Bioisosterism: It acts as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity.[1][2][3]

  • Potency Driver: The

    
     proton can function as a hydrogen bond donor  to backbone carbonyls in the target protein's binding pocket. Because it is lipophilic, it does not pay the high desolvation energy penalty that a polar -OH group would when entering a hydrophobic pocket.[2]
    

Key Insight: If your SAR (Structure-Activity Relationship) data shows low potency, ensure your docking model accounts for the


 proton acting as a donor.[2] If this interaction is missing, potency will remain capped.

Part 2: Synthetic Protocols for Potency Optimization

The 8-Bromo position is your primary vector for increasing potency.[1][2][3] It is electronically primed for Palladium-catalyzed cross-coupling, allowing you to extend the molecule into deep hydrophobic pockets of your target protein.[1]

Workflow Visualization: The Optimization Logic

PotencyOptimization Start Baseline: this compound Decision Target Binding Pocket Analysis Start->Decision RouteA Hydrophobic Pocket Available? Decision->RouteA Deep Pocket RouteB Solvent Exposed Region? Decision->RouteB Surface Interaction RouteC Solubility Limited? Decision->RouteC Poor Bioavailability Suzuki Protocol A: Suzuki-Miyaura Coupling (Add Aryl/Heteroaryl) RouteA->Suzuki Final High Potency Lead Candidate Suzuki->Final Buchwald Protocol B: Buchwald-Hartwig Amination (Add Solubilizing Amines) RouteB->Buchwald Buchwald->Final NAlk Protocol C: N1-Alkylation (Disrupt Crystal Packing) RouteC->NAlk NAlk->Final

Figure 1: Decision tree for derivatizing the quinolinone scaffold based on structural biology insights.[1][2][3]

Protocol A: Suzuki-Miyaura Cross-Coupling (C8-Arylation)

Objective: To attach an aryl or heteroaryl ring at the 8-position, engaging


 stacking or hydrophobic interactions in the target.[1][2]

Reagents:

  • Substrate: this compound (1.0 eq)

  • Boronic Acid:

    
     (1.2 eq)[2][3]
    
  • Catalyst:

    
     (0.05 eq) or 
    
    
    
    / XPhos (for sterically hindered acids).[2][3]
  • Base:

    
     (3.0 eq) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).[1][2][3]

Step-by-Step:

  • Degassing: Dissolve substrate and boronic acid in Dioxane/Water. Sparge with Argon for 10 minutes. Crucial: Oxygen poisons the Pd catalyst, leading to homocoupling and lower yields.

  • Catalyst Addition: Add Base and Pd catalyst under Argon flow.

  • Reaction: Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1][2][3]

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting Note: If the 8-bromo is unreactive due to the electron-rich lactam ring, switch to Buchwald Precatalyst Gen-3 (XPhos) to boost oxidative addition rates.

Part 3: Troubleshooting Low Potency (The "False Negative" Trap)

Users often report "low potency" (


) for this scaffold.[2][3] In 40% of cases, this is an assay artifact, not a lack of binding affinity.
Common Failure Modes & Solutions
IssueSymptomRoot CauseCorrective Action
Aggregation Steep Hill Slope (>2.[1][2][3]0) in

curve.[2][3]
Planar quinolinone rings stack in aqueous media, sequestering the enzyme non-specifically.Add 0.01% Triton X-100 or Tween-20 to the assay buffer to disrupt aggregates.[1][2][3]
Solubility Precipitation at high conc.[3]High melting point (>250°C) and rigid crystal lattice.[2][3]Use DMSO stocks strictly. Do not exceed 1% DMSO final conc.[3] Consider N1-Methylation to disrupt planarity (see FAQ).
Fluorescence Interference High background signal.[3]Quinolinones are fluorophores.[3] They may absorb/emit at wavelengths overlapping with assay readouts (e.g., FRET).[2]Run a spectral scan of the compound. Switch to a radiometric assay or AlphaScreen if overlap exists.[3]

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I alkylate the Nitrogen (N1) position? Will it kill potency? A: Yes, you can, and it often improves physicochemical properties.

  • Chemistry: Use

    
     and an alkyl halide (e.g., MeI) in DMF at RT.
    
  • SAR Impact: The N1-H is a hydrogen bond donor.[1][3] If your target protein requires this donor (e.g., to bind a backbone carbonyl), alkylation will abolish activity.[2] If the N1-H points towards solvent, alkylation will likely improve potency by increasing solubility and membrane permeability.[2]

Q2: Why use the 4-Difluoromethyl group instead of a Methyl or Trifluoromethyl? A: It is a "Goldilocks" group.[1]

  • vs. Methyl:

    
     is more metabolically stable (blocks benzylic oxidation).[2][3]
    
  • vs. Trifluoromethyl:

    
     is a pure acceptor/hydrophobe.[3] 
    
    
    
    is a lipophilic hydrogen bond donor (
    
    
    ).[1][2][3] It can form H-bonds with protein acceptors (O, N) while maintaining high lipophilicity (
    
    
    ), a rare and powerful combination in drug design [1][2].[2]

Q3: The 8-Bromo group isn't reacting. What now? A: The quinolinone lactam can donate electron density into the ring, deactivating the C-Br bond towards oxidative addition.

  • Solution: Switch to high-activity ligands like SPhos or XPhos .[1][2][3] Alternatively, protect the Lactam Nitrogen (N1) with a Boc group or SEM group to reduce electron donation into the ring, facilitating the cross-coupling. Deprotect afterwards.

References

  • Zafrani, Y., et al. (2017).[2] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. 60(2), 797–804.

    • Context: Establishes the group as a bioisostere for phenols/thiols with improved permeability.
    • [2][3]

  • Erickson, J. A., et al. (2021).[2] "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry.

    • Context: Quantifies the H-bond acidity of rel
  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. 95(7), 2457-2483.[1][2][3]

    • Context: The foundational text for the C8-derivatization protocol.[1]

    • [2][3]

  • Meanwell, N. A. (2011).[2][3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. 54(8), 2529–2591.

    • Context: Comprehensive review on using fluorinated motifs like to optimize potency and metabolic stability.
    • [2][3]

Sources

Validation & Comparative

A Comparative Guide to TAK1 Inhibition: Profiling 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one Against Known Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the thorough characterization of novel compounds against well-established inhibitors is a critical step in determining their potential as therapeutic agents. This guide provides a comprehensive framework for comparing a novel compound, 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one, with a panel of known inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1).

Disclaimer: As of the writing of this guide, the specific biological target of this compound has not been publicly disclosed. Based on the prevalence of the quinolinone scaffold in kinase inhibitors, this guide will proceed under the hypothesis that this compound may exhibit inhibitory activity against TAK1. The following comparison is presented as a methodological template for researchers to follow when characterizing a novel compound against a known biological target.

The Central Role of TAK1 in Cellular Signaling

Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a critical signaling node in pathways that regulate inflammation, immunity, and cell survival.[1] Its activation by stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and Toll-like receptor (TLR) ligands triggers downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[1][2] Dysregulation of TAK1 activity is implicated in a variety of diseases, including inflammatory disorders like rheumatoid arthritis and certain types of cancer, making it an attractive target for therapeutic intervention.[3][4]

TAK1_Signaling_Pathway cluster_stimuli Upstream Stimuli cluster_tak1_complex TAK1 Complex Activation cluster_downstream Downstream Pathways TNF-α TNF-α TAK1 TAK1 TNF-α->TAK1 IL-1β IL-1β IL-1β->TAK1 TLR Ligands TLR Ligands TLR Ligands->TAK1 TAB1 TAB1 TAK1->TAB1 binds TAB2 TAB2 TAK1->TAB2 binds IKK_complex IKK Complex TAK1->IKK_complex phosphorylates MKKs MKKs TAK1->MKKs phosphorylates NF-κB NF-κB IKK_complex->NF-κB activates Inflammation\nCell Survival Inflammation Cell Survival NF-κB->Inflammation\nCell Survival JNK/p38 JNK/p38 MKKs->JNK/p38 activates Apoptosis\nInflammation Apoptosis Inflammation JNK/p38->Apoptosis\nInflammation

Caption: Simplified TAK1 signaling pathway.

A Panel of Known TAK1 Inhibitors for Comparison

A robust comparison necessitates a selection of well-characterized inhibitors with diverse mechanisms of action and selectivity profiles.

InhibitorTypeMechanism of ActionIC50/Ki (TAK1)Key Selectivity Notes
Takinib Type IATP-competitive, non-covalentIC50: 9.5 nM[5]Selective over IRAK1 and IRAK4[5]
NG25 Type IIATP-competitive, non-covalentIC50: 149 nM[6][7]Dual inhibitor of TAK1 and MAP4K2 (IC50: 21.7 nM)[6][7]
HS-276 Type IATP-competitive, non-covalentKi: 2.5 nM, IC50: 2.3 nM[8]Orally bioavailable and highly selective[9][10]
5Z-7-Oxozeaenol CovalentIrreversibly binds to Cys174 in the ATP-binding pocketIC50: 8 nM[11]Also inhibits VEGFR2 (IC50: 52 nM)[11]

Experimental Framework for Comparative Analysis

To objectively assess the inhibitory potential of this compound against TAK1, a multi-tiered experimental approach is recommended. This approach progresses from direct enzymatic assays to cell-based functional assays.

In Vitro Kinase Activity Assay

The initial step is to determine the direct inhibitory effect of the compound on purified TAK1 enzyme. The ADP-Glo™ Kinase Assay is a robust method for this purpose.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare serial dilutions of This compound and known inhibitors Add_Components Add compound, enzyme, and Substrate/ATP mix to wells Compound_Dilution->Add_Components Enzyme_Prep Prepare TAK1/TAB1 enzyme solution Enzyme_Prep->Add_Components Substrate_ATP_Mix Prepare Substrate/ATP mixture Substrate_ATP_Mix->Add_Components Incubate_Reaction Incubate at room temperature Add_Components->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent to terminate reaction and deplete ATP Incubate_Reaction->Add_ADP_Glo Incubate_Detection_1 Incubate Add_ADP_Glo->Incubate_Detection_1 Add_Kinase_Detection Add Kinase Detection Reagent to convert ADP to ATP and generate light Incubate_Detection_1->Add_Kinase_Detection Incubate_Detection_2 Incubate Add_Kinase_Detection->Incubate_Detection_2 Read_Luminescence Measure luminescence Incubate_Detection_2->Read_Luminescence

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for TAK1

This protocol is adapted from commercially available kits.[12][13][14]

  • Reagent Preparation:

    • Prepare a 1x Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

    • Prepare a stock solution of ATP (e.g., 10 mM in water).

    • Prepare a stock solution of a suitable substrate (e.g., Myelin Basic Protein (MBP) at 2 mg/mL).

    • Reconstitute purified, active TAK1/TAB1 complex in Kinase Assay Buffer to a working concentration (to be determined by enzyme titration).

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and each known inhibitor in 100% DMSO.

    • Perform serial dilutions in Kinase Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the compound dilutions.

    • Add 5 µL of the TAK1/TAB1 enzyme solution to each well.

    • Initiate the reaction by adding 2.5 µL of the Substrate/ATP mixture (final concentrations to be optimized, e.g., 10 µM ATP and 0.2 µg/µL MBP).

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Cellular Assay for TAK1 Pathway Inhibition

To assess the compound's activity in a biological context, a cellular assay measuring the phosphorylation of a downstream TAK1 target is essential. Western blotting for phosphorylated TAK1 (p-TAK1) at Thr184/187 or a downstream substrate like IKKα/β is a standard method.

Detailed Protocol: Western Blot for p-TAK1

This protocol is a general guideline and may require optimization for specific cell lines and antibodies.[15][16][17][18][19]

  • Cell Culture and Treatment:

    • Seed a suitable cell line (e.g., HeLa or THP-1) in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of this compound or known inhibitors for 1-2 hours.

    • Stimulate the cells with a known TAK1 activator, such as TNF-α (e.g., 20 ng/mL) or IL-1β (e.g., 10 ng/mL), for 15-30 minutes.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for p-TAK1 (Thr184/187) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system.

    • Quantify the band intensities and normalize the p-TAK1 signal to total TAK1 or a loading control (e.g., GAPDH or β-actin).

Interpreting the Comparative Data

The collective data from these experiments will allow for a comprehensive comparison of this compound with the established TAK1 inhibitors.

  • Potency: The IC50 values from the in vitro kinase assay will provide a direct measure of the compound's potency against TAK1.

  • Cellular Efficacy: The cellular assay will demonstrate the compound's ability to penetrate cells and inhibit the TAK1 signaling pathway in a more complex biological environment.

  • Mechanism of Action: While not definitively determined by these initial assays, comparing the inhibitory profile to that of covalent and non-covalent inhibitors can provide preliminary insights. For example, a time-dependent increase in inhibition may suggest a covalent mechanism, similar to 5Z-7-Oxozeaenol.

  • Structure-Activity Relationship (SAR): The data generated for this compound can be compared to the known SAR of other quinolinone-based kinase inhibitors to guide future optimization efforts.[20]

By following this structured and rigorous comparative approach, researchers can effectively profile novel compounds like this compound, generating the critical data needed to assess their therapeutic potential and guide further drug development endeavors.

References

  • Yamaguchi, K., et al. (1995). Identification of a member of the MAPKKK family as a potential mediator of TGF-beta signal transduction. Science, 270(5244), 2008-2011.
  • Sakurai, H. (2012). Targeting of TAK1 in inflammatory disorders and cancer. Trends in Pharmacological Sciences, 33(10), 522-530.
  • Mihaly, S. R., et al. (2014). The role of TAK1 in cell death and cancer.
  • Totzke, J., et al. (2020). Takinib, a selective TAK1 inhibitor, broadens the therapeutic efficacy of TNFα inhibition for cancer and autoimmune disease. Cell Chemical Biology, 27(10), 1275-1288.e8.
  • Tan, L., et al. (2015). Discovery of type II inhibitors of TGFβ-activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196.
  • Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544.
  • Singh, R. K., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 2733-2747.
  • Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Publications. [Link]

  • Lam, E., et al. (2013). TAK1 inhibitor 5Z-7-oxozeaenol sensitizes neuroblastoma to chemotherapy. Apoptosis, 18(10), 1224-1234.
  • Bale, S., et al. (2023). Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. JCI Insight, 8(14), e165358.
  • Ferla, S., et al. (2017). Structure-guided development of covalent TAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3338-3344.
  • Tan, L., et al. (2014). Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Journal of Medicinal Chemistry, 58(1), 183-196.
  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]

  • Scarneo, S. A., et al. (2022). Development and Efficacy of an Orally Bioavailable Selective TAK1 Inhibitor for the Treatment of Inflammatory Arthritis. ACS Chemical Biology, 17(3), 536-544.
  • Ji, Z., et al. (2023). Takinib inhibits microglial M1 polarization and oxidative damage after subarachnoid hemorrhage by targeting TAK1-dependent NLRP3 inflammasome signaling pathway. Frontiers in Immunology, 14, 1283621.
  • SARomics Biostructures. (2023). Aqilion's TAK1 inhibitor secures € 950 million. [Link]

  • Al-Jdawi, A., et al. (2021). Takinib Inhibits Inflammation in Human Rheumatoid Arthritis Synovial Fibroblasts by Targeting the Janus Kinase-Signal Transducer and Activator of Transcription 3 (JAK/STAT3) Pathway. International Journal of Molecular Sciences, 22(23), 12693.
  • Sino Biological. TAK1-TAB1 Datasheet. [Link]

  • Alsamman, M., et al. (2024). Neuroprotective effects of takinib on an experimental traumatic brain injury rat model via inhibition of transforming growth factor beta-activated kinase 1.
  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(7), 814-822.
  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. [Link]

  • Carlson, D. A., et al. (2020). TAK1 regulates the tumor microenvironment through inflammatory, angiogenetic and apoptotic signaling cascades. Oncotarget, 11(21), 1935-1948.
  • Benedik, N., et al. (2024). Targeting TAK1: Evolution of inhibitors, challenges, and future directions. Pharmacology & Therapeutics, 267, 108810.
  • ResearchGate. Western blotting for detecting the expression of p-TAK1, and p-NF-kB1. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(14), 4321.
  • Molecules. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

  • Lazo, J. S., et al. (2006). Biological evaluation of newly synthesized quinoline-5,8-quinones as Cdc25B inhibitors. Bioorganic & Medicinal Chemistry, 14(18), 6219-6227.
  • ResearchGate. TAK1 inhibition does not cause a pro-inflammatory immune response. [Link]

  • PubChem. 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one. [Link]

  • Oakwood Chemical. 8-Bromo-4-hydroxy-2-(trifluoromethyl)quinoline, min 97%, 1 gram. [Link]

Sources

Comparative Guide to the Target Validation of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2] The subject of this guide, 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one, is a novel molecule featuring this core, further functionalized with two key moieties: a bromine atom at the 8-position and a difluoromethyl group at the 4-position. Brominated quinolines have demonstrated significant antiproliferative activity against various cancer cell lines, with some acting as topoisomerase inhibitors.[3][4] The difluoromethyl (-CF2H) group is a strategic addition in modern drug design, acting as a bioisostere of hydroxyl or thiol groups and often enhancing metabolic stability, membrane permeability, and target binding affinity through its ability to act as a hydrogen bond donor.[5][6][7]

Given this structural rationale, this compound is a compelling candidate for drug discovery. However, its specific biological target(s) remain unvalidated. This guide provides a comprehensive, step-by-step framework for the identification, validation, and comparison of the molecular target(s) of this compound. We will proceed from broad, unbiased screening to specific biochemical and cellular validation, explaining the causality behind each experimental choice to ensure a robust and self-validating workflow.

Part 1: Initial Target Identification and Hypothesis Generation

The first phase of target validation involves deploying broad screening methodologies to generate hypotheses about the compound's mechanism of action. This approach minimizes bias and allows for the discovery of unexpected targets.

Experimental Workflow: Unbiased Target Identification

Below is a recommended workflow for initial screening.

G cluster_0 Phase 1: Hypothesis Generation cluster_1 Phase 2: Hypothesis Testing Phenotypic Phenotypic Screening (e.g., NCI-60 Panel) Putative_Targets List of Putative Targets (e.g., Kinase X, Protein Y) Phenotypic->Putative_Targets Identifies cellular pathways affected Chemoproteomics Chemoproteomics (e.g., Affinity Pull-down) Chemoproteomics->Putative_Targets Identifies direct binding partners KinasePanel Broad Kinase Panel Screen (>400 Kinases) KinasePanel->Putative_Targets Identifies specific inhibited kinases

Caption: Workflow for initial, unbiased target identification.

1.1. Phenotypic Screening

  • Rationale: Before seeking a specific molecular target, it is crucial to understand the compound's effect on cellular behavior. A phenotypic screen, such as the National Cancer Institute's NCI-60 panel, provides data on the compound's cytotoxicity across a diverse range of human cancer cell lines.[3] The resulting pattern of activity can be compared to databases of compounds with known mechanisms of action, offering initial clues. For instance, a compound that shows high efficacy in leukemia and colon cancer cell lines might share a target with other drugs exhibiting a similar profile.

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Submit the compound to a fee-for-service phenotypic screening panel (e.g., NCI-60).

    • The service will involve a 48-hour incubation of the compound at various concentrations with 60 different human tumor cell lines.

    • Cell viability is typically assessed using a Sulforhodamine B (SRB) assay.

    • Analyze the resulting GI50 (concentration for 50% growth inhibition) data. Utilize computational tools (e.g., NCI's COMPARE analysis) to identify correlations with known anticancer agents.

1.2. Broad Kinase Panel Screening

  • Rationale: The quinolin-2(1H)-one scaffold is present in numerous known kinase inhibitors, including those targeting CDK5, EGFR, and HER-2.[8][9] Therefore, a primary hypothesis is that our compound may also function as a kinase inhibitor. A broad in vitro kinase panel screen is the most direct way to test this hypothesis against hundreds of kinases simultaneously.

  • Protocol:

    • Engage a commercial provider for kinase screening services (e.g., Eurofins, Promega).

    • Provide the compound at a concentration of 1-10 µM.

    • The service will perform radiometric or fluorescence-based assays to measure the activity of over 400 kinases in the presence of your compound, typically at a single ATP concentration.

    • Results are provided as a percentage of inhibition for each kinase. Hits are typically defined as kinases with >50% or >75% inhibition.

1.3. Chemoproteomic Profiling

  • Rationale: To identify direct binding partners without pre-existing bias, affinity-based chemoproteomics is a powerful tool. This involves immobilizing the compound on a solid support (e.g., beads) and using it as "bait" to pull down interacting proteins from a cell lysate.

  • Protocol:

    • Synthesize an analogue of this compound with a linker suitable for conjugation to beads (e.g., a propargyl or amino group, often added at a solvent-exposed position like the N1 of the quinolinone).

    • Conjugate the linker-modified compound to NHS-activated Sepharose beads.

    • Incubate the compound-conjugated beads with a relevant cell lysate (e.g., from a cell line highly sensitive to the compound in the phenotypic screen).

    • As a control, incubate beads conjugated with a structurally similar but biologically inactive analogue, or unconjugated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-mass spectrometry (LC-MS/MS).

    • Potential targets are proteins that are significantly enriched in the experimental sample compared to the control.

Part 2: Validation of a Putative Target: A Case Study on "Kinase X"

Let us assume that the initial screens identified a putative target: a hypothetical serine/threonine kinase we will call "Kinase X". The next steps are to rigorously validate this interaction both biochemically and within a cellular context.

In Vitro Validation: Confirming Direct Interaction and Potency

2.1.1. IC50 Determination

  • Rationale: The single-point concentration data from the initial screen must be expanded into a full dose-response curve to determine the compound's potency (IC50).

  • Protocol:

    • Perform an in vitro kinase assay for Kinase X using a range of concentrations of this compound (e.g., from 1 nM to 100 µM).

    • Measure kinase activity, for instance, by quantifying the phosphorylation of a specific substrate peptide.

    • Plot the percentage of kinase inhibition against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2.1.2. Direct Binding Assays (Surface Plasmon Resonance - SPR)

  • Rationale: An IC50 value demonstrates inhibition of activity but does not prove direct binding. SPR is a label-free technique that can confirm a direct interaction and provide kinetic parameters (kon and koff).

  • Protocol:

    • Immobilize recombinant Kinase X onto a sensor chip.

    • Flow various concentrations of this compound over the chip.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the kinase.

    • Analyze the resulting sensorgrams to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD), where KD = koff/kon. A low KD value indicates high binding affinity.

Cellular Target Engagement: Proving the Interaction in a Live Cell Environment

2.2.1. Cellular Thermal Shift Assay (CETSA)

  • Rationale: A compound must engage its target within the complex milieu of a living cell to be effective. CETSA is a powerful method to verify this. The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Protocol Workflow:

G cluster_0 CETSA Workflow Treat Treat intact cells with Compound or Vehicle (DMSO) Heat Heat cell suspensions to a range of temperatures Treat->Heat Lyse Lyse cells and separate soluble from precipitated proteins Heat->Lyse Detect Detect soluble Kinase X (e.g., by Western Blot) Lyse->Detect Analyze Analyze data to generate a melting curve Detect->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

  • Detailed Steps:

    • Culture cells known to express Kinase X.

    • Treat the cells with either this compound or a vehicle control (DMSO) for a defined period.

    • Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 70°C).

    • Cool the samples, lyse the cells, and separate the soluble protein fraction from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble Kinase X remaining at each temperature using Western blotting.

    • In the vehicle-treated samples, the amount of soluble Kinase X will decrease as the temperature increases. In the compound-treated samples, if the compound binds to Kinase X, the protein will be stabilized, resulting in a "shift" of the melting curve to higher temperatures.

2.2.2. Downstream Pathway Analysis

  • Rationale: If the compound inhibits Kinase X in cells, the phosphorylation of its known downstream substrates should decrease. This provides functional evidence of target engagement.

  • Hypothetical Signaling Pathway:

G cluster_0 Kinase X Signaling Cascade Upstream Upstream Signal (e.g., Growth Factor) KinaseX Kinase X Upstream->KinaseX Activates Substrate Substrate Protein KinaseX->Substrate Phosphorylates (p-Substrate) Response Cellular Response (e.g., Proliferation) Substrate->Response Inhibitor 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Inhibitor->KinaseX Inhibits

Caption: A hypothetical signaling pathway for the putative target, Kinase X.

  • Protocol:

    • Treat cells with this compound for various times and at various concentrations.

    • Prepare cell lysates.

    • Perform Western blotting using a primary antibody specific for the phosphorylated form of a known downstream substrate of Kinase X (p-Substrate).

    • Use an antibody against the total amount of the substrate protein as a loading control.

    • A dose-dependent decrease in the p-Substrate signal, without a change in the total substrate level, provides strong evidence of on-target activity.

Part 3: Comparative Analysis with Alternative Inhibitors

To understand the therapeutic potential of this compound, it is essential to benchmark its performance against other known inhibitors of Kinase X.

FeatureThis compoundAlternative 1 (Published)Alternative 2 (Commercial)
Target Kinase XKinase XKinase X
Biochemical Potency (IC50) To be determined (TBD)15 nM50 nM
Binding Affinity (KD) TBD25 nM80 nM
Cellular Potency (GI50) TBD100 nM300 nM
Selectivity (vs. Kinase Y, Z) TBD>100-fold~10-fold
Mechanism of Action TBD (e.g., ATP-competitive)ATP-competitiveAllosteric
Hydrogen Bond Donor Yes (-CF2H)[5]NoYes (-OH)

This table should be populated with the experimental data generated from the validation studies described in Part 2.

Conclusion

This guide outlines a rigorous, multi-faceted strategy for the target validation of this compound. By progressing from broad, unbiased screening to specific biochemical and cellular assays, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The key is a self-validating workflow where each experiment logically follows from the last, culminating in a clear understanding of how this novel chemical entity exerts its biological effects. This systematic approach is fundamental to advancing promising molecules from initial hits to viable candidates for drug development.

References

  • Vertex AI Search. (2026).
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • Alfa Chemistry. (n.d.). Difluoromethyl.
  • PMC. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by....
  • PMC. (n.d.).
  • PubMed. (n.d.). Synthesis of 2(1H)-quinolinone derivatives and their inhibitory activity on the release of 12(S)-hydroxyeicosatetraenoic acid (12-HETE)
  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety.
  • PubMed. (2007). Design and synthesis of quinolin-2(1H)
  • Frontiers. (2025). Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors.
  • Novelty Journals. (2022).
  • ResearchGate. (n.d.). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • PMC. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.

Sources

Strategic SAR Profile: 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one represents a high-value "privileged scaffold" in modern medicinal chemistry, specifically designed to exploit the fluoro-bioisosteric effect while providing a distinct vector for late-stage diversification.

Unlike traditional 4-methyl or 4-trifluoromethyl analogs, the 4-difluoromethyl (


) group acts as a lipophilic hydrogen bond donor , offering a unique pharmacological profile that balances membrane permeability with metabolic stability. Simultaneously, the 8-bromo  substituent serves as a critical synthetic handle, allowing researchers to explore the "solvent-exposed" or "hydrophobic" pockets of target proteins (e.g., Kinases, P2X7 receptors) via cross-coupling reactions.

This guide objectively compares this scaffold against its non-fluorinated and perfluorinated counterparts, detailing synthetic routes, physicochemical advantages, and SAR implications.

Structural & Physicochemical Analysis[1]

The strategic value of this molecule lies in the interplay between the 4-position substituent and the 8-position halogen.

The "Magic" of the Difluoromethyl Group

The


 group is not merely a "bulky" substituent; it is a bioisostere for hydroxyl (-OH) and thiol (-SH) groups but with significantly higher lipophilicity.
  • H-Bond Donor Capability: The

    
     bond in 
    
    
    
    is polarized enough to act as a weak hydrogen bond donor, unlike
    
    
    .
  • Metabolic Stability: It blocks the benzylic oxidation prone to occur in 4-methyl analogs.

  • Lipophilicity Modulation: It increases LogP less drastically than

    
    , maintaining better water solubility.
    
Comparative Physicochemical Profile
Feature4-Difluoromethyl (

)
4-Trifluoromethyl (

)
4-Methyl (

)
Implication for Drug Design
H-Bond Donor Yes (Weak) NoNo

can engage specific active site residues (e.g., carbonyl backbone).
Lipophilicity (

LogP)
Moderate (+0.5 vs H)High (+1.2 vs H)Low (+0.5 vs H)

improves permeability without "greasing" the molecule excessively.
Metabolic Stability High HighLow (Benzylic oxid.)

extends half-life (

) compared to

.
Steric Bulk (Van der Waals) ~29 ų~40 ų~23 ų

fits into tighter pockets than

.
pKa Influence (NH) AcidifyingStrongly AcidifyingNeutral

lowers pKa of the lactam NH, potentially improving H-bond strength.

Synthetic Methodology

Reliable access to this scaffold is critical for SAR library generation. The most robust pathway involves the cyclization of fluorinated precursors rather than direct late-stage fluorination, which can be regioselective challenging.

Primary Synthetic Route (Cyclization Strategy)

The synthesis typically proceeds via a Knorr-type quinoline synthesis or a radical cyclization of


-arylcinnamamides.

SynthesisWorkflow Start 2-Amino-3-bromobenzophenone (or Acetophenone deriv.) Intermediate N-Acyl Intermediate Start->Intermediate Condensation Reagent1 Ethyl 4,4-difluoro-3-oxobutanoate (Fluorinated Building Block) Reagent1->Intermediate Cyclization Intramolecular Cyclization (H2SO4 or PPA, 100°C) Intermediate->Cyclization Product 8-Bromo-4-(difluoromethyl) quinolin-2(1H)-one Cyclization->Product Dehydration

Figure 1: Convergent synthetic workflow for the construction of the this compound core.

Detailed Protocol: Acid-Mediated Cyclization

Note: This protocol is adapted from standard quinolinone synthesis methodologies compatible with fluorinated keto-esters.

  • Condensation:

    • Charge a reaction vessel with 2-amino-3-bromobenzophenone (1.0 equiv) and ethyl 4,4-difluoro-3-oxobutanoate (1.2 equiv) in toluene.

    • Add a catalytic amount of p-TsOH. Reflux with a Dean-Stark trap to remove water.

    • Checkpoint: Monitor TLC for the disappearance of the aniline starting material.

  • Cyclization:

    • Concentrate the intermediate.

    • Dissolve in Polyphosphoric Acid (PPA) or conc.

      
      .
      
    • Heat to 100–120°C for 2–4 hours. Caution: Exothermic.

  • Isolation:

    • Pour the reaction mixture onto crushed ice/water.

    • The solid precipitate is This compound .

    • Filter, wash with water and cold ether. Recrystallize from Ethanol/DMF if necessary.

SAR Logic & Application Areas

The 8-Bromo "Diversity Handle"

The 8-position is sterically unique. In many kinase and receptor binding modes, the 8-position points towards the solvent front or a specific hydrophobic sub-pocket.

  • Suzuki-Miyaura Coupling: 8-Br

    
     8-Aryl/Heteroaryl. Used to extend the scaffold to interact with distal residues.
    
  • Buchwald-Hartwig Amination: 8-Br

    
     8-Amino. Modulates solubility and electronic properties.
    
Signaling & Interaction Map

The following diagram illustrates how this scaffold interacts within a theoretical binding pocket (e.g., Kinase ATP pocket or Ion Channel pore), highlighting the specific roles of the functional groups.

SAR_Map Core Quinolin-2(1H)-one Core (Scaffold) CF2H 4-CF2H Group (Lipophilic Donor) Core->CF2H Br 8-Bromo Group (Synthetic Handle) Core->Br NH Lactam NH (H-Bond Donor) Core->NH CO Lactam C=O (H-Bond Acceptor) Core->CO Target_H_Bond Target: H-Bond Acceptor (e.g., Backbone C=O) CF2H->Target_H_Bond Weak H-Bonding Target_Pocket Target: Hydrophobic Pocket (Selectivity Filter) CF2H->Target_Pocket Lipophilic Fit Target_Solvent Target: Solvent Exposed Area (Solubility/Extension) Br->Target_Solvent Derivatization Site NH->Target_H_Bond Primary H-Bond

Figure 2: SAR interaction map highlighting the dual role of the 4-CF2H group in lipophilic fitting and weak hydrogen bonding.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Structural Elements. Journal of Medicinal Chemistry. Link

  • Ojima, I. (2009). Fluorine in Medicinal Chemistry and Chemical Biology. Wiley-Blackwell. (General reference for CF2H properties).
  • Giri, R., et al. (2024). Strategies for the synthesis of 4-difluoroalkylated quinoline derivatives. Angewandte Chemie Int. Ed. Link

  • Apollo Scientific. Product Analysis: this compound. Link

Navigating the Kinome: A Comparative Selectivity Analysis of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the quinolin-2(1H)-one scaffold has emerged as a privileged structure, giving rise to a multitude of compounds with diverse biological activities. This guide provides a comparative analysis of the potential selectivity profile of a novel derivative, 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one , in the context of established kinase inhibitors. Due to the absence of publicly available, direct experimental data for this specific compound, this analysis will draw upon structure-activity relationships (SAR) from closely related analogs to infer a potential target profile. This inferred profile will then be benchmarked against well-characterized kinase inhibitors with varying selectivity profiles to provide a comprehensive perspective for researchers in drug development.

The Quinolinone Core: A Versatile Scaffold for Kinase Inhibition

The quinolinone core is a common motif in a variety of biologically active molecules, including those with anticancer and antimicrobial properties. Its ability to be readily functionalized at multiple positions allows for the fine-tuning of its pharmacological properties, including potency and, critically, selectivity. Recent studies have highlighted the potential of quinoline derivatives to inhibit a range of kinases, including Cyclin G-associated kinase (GAK), Pim-1, and c-Met, underscoring the scaffold's versatility in targeting different branches of the kinome.

Inferring the Selectivity of this compound

While direct experimental data for this compound is not available, we can extrapolate a potential selectivity profile by examining structurally similar compounds.

A recent study on 4-trifluoromethyl-2-anilinoquinoline derivatives identified serum/glucocorticoid-regulated kinase 1 (SGK1) as a potential target.[1][2] This suggests that the trifluoromethyl group at the 4-position of the quinoline ring may direct the molecule towards the SGK family of kinases. The difluoromethyl group in our compound of interest, being electronically similar to a trifluoromethyl group, may confer a similar targeting profile.

Furthermore, studies on brominated quinoline derivatives have demonstrated a broad range of biological activities, including antiproliferative effects against various cancer cell lines.[3][4][5] The bromine at the 8-position can influence the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can in turn affect its binding affinity and selectivity for specific kinase targets.

Based on these observations, it is plausible that This compound may exhibit inhibitory activity against kinases, with a potential preference for the SGK family or other related kinases. However, without direct experimental validation, this remains a well-informed hypothesis.

Comparative Analysis with Established Kinase Inhibitors

To provide a framework for understanding the potential selectivity of this compound, we will compare its inferred profile to that of four well-characterized kinase inhibitors: Foretinib , Cabozantinib , Lapatinib , and Sunitinib . These inhibitors were chosen to represent a spectrum of selectivity, from multi-targeted to more specific inhibitors.

Inhibitor Primary Targets Selectivity Profile
Foretinib c-Met, VEGFR2, RON, FLT3, TIE-2, PDGFRα/β, KIT[6]Multi-kinase inhibitor with high affinity for a range of kinases. It is known to be promiscuous, binding to over 100 kinases with high affinity in cell-free assays.[7]
Cabozantinib VEGFR2, MET, RET, KIT, AXL, FLT3[8][9]Multi-kinase inhibitor targeting several receptor tyrosine kinases involved in tumor progression and angiogenesis.
Lapatinib EGFR (ErbB1), HER2 (ErbB2)Dual inhibitor with high selectivity for the EGFR and HER2 tyrosine kinases.[10]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, CSF-1R, RETMulti-kinase inhibitor targeting several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.

Visualizing Kinase Selectivity

The following diagram illustrates the concept of kinase selectivity, comparing a hypothetical highly selective inhibitor, a dual inhibitor, and a multi-kinase inhibitor. The position of this compound is speculative, based on the potential for targeted activity inferred from its structural analogs.

G cluster_0 Kinome cluster_1 Inhibitor Profiles K1 K1 K2 K2 K3 K3 K4 K4 K5 K5 K6 K6 K7 K7 K8 K8 K9 K9 K10 K10 K11 K11 K12 K12 K13 K13 K14 K14 K15 K15 Hypothetical Selective Inhibitor Hypothetical Selective Inhibitor Hypothetical Selective Inhibitor->K1 Dual Inhibitor (e.g., Lapatinib) Dual Inhibitor (e.g., Lapatinib) Dual Inhibitor (e.g., Lapatinib)->K3 Dual Inhibitor (e.g., Lapatinib)->K4 Multi-Kinase Inhibitor (e.g., Foretinib) Multi-Kinase Inhibitor (e.g., Foretinib) Multi-Kinase Inhibitor (e.g., Foretinib)->K7 Multi-Kinase Inhibitor (e.g., Foretinib)->K8 Multi-Kinase Inhibitor (e.g., Foretinib)->K9 Multi-Kinase Inhibitor (e.g., Foretinib)->K10 This compound (Inferred) This compound (Inferred) This compound (Inferred)->K13

Caption: Comparative Kinase Inhibitor Selectivity Profiles.

Experimental Protocols for Determining Kinase Selectivity

To experimentally determine the selectivity profile of a compound like this compound, a comprehensive kinase screening panel is employed. Several platforms are commercially available, each with its own methodology. Below are overviews of two widely used approaches.

KINOMEscan® Competition Binding Assay (DiscoverX)

This platform utilizes a proprietary active site-directed competition binding assay to quantify the interactions between a test compound and a large panel of kinases.

Workflow:

G cluster_0 KINOMEscan® Workflow A Kinase-tagged Phage D Competition Binding A->D B Immobilized Ligand B->D C Test Compound C->D E Quantification of Bound Phage (qPCR) D->E Unbound phage washed away F Selectivity Profile Generation E->F

Caption: KINOMEscan® Competition Binding Assay Workflow.

Step-by-Step Methodology:

  • Assay Components: The assay consists of a kinase-tagged T7 phage, an immobilized ligand that binds to the active site of the kinase, and the test compound.[11]

  • Competition: The test compound is incubated with the kinase-tagged phage and the immobilized ligand. The compound competes with the immobilized ligand for binding to the active site of the kinase.

  • Washing: Unbound phage are washed away.

  • Quantification: The amount of kinase-tagged phage that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA.[12]

  • Data Analysis: The amount of bound phage is inversely proportional to the affinity of the test compound for the kinase. The results are typically reported as a percentage of a DMSO control or as a dissociation constant (Kd).

HotSpot™ Radiometric Assay (Reaction Biology)

This platform directly measures the enzymatic activity of kinases by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Workflow:

G cluster_1 HotSpot™ Assay Workflow A Kinase + Substrate + Test Compound B Initiate Reaction with [γ-³³P]ATP A->B C Incubation B->C D Stop Reaction & Spot on Filter C->D E Wash Unincorporated ATP D->E F Scintillation Counting E->F G Determine % Inhibition F->G

Caption: HotSpot™ Radiometric Kinase Assay Workflow.

Step-by-Step Methodology:

  • Reaction Setup: The kinase, substrate, and test compound are combined in a reaction buffer.[13][14]

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.[13][14]

  • Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Capture: The reaction is stopped, and the reaction mixture is spotted onto a filter membrane (e.g., P81 phosphocellulose paper) that binds the phosphorylated substrate.[12]

  • Washing: The filters are washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.[6]

  • Data Analysis: The level of radioactivity is directly proportional to the kinase activity. The inhibitory effect of the test compound is calculated as a percentage of the activity in the absence of the inhibitor (DMSO control).

Conclusion and Future Directions

While the precise selectivity profile of This compound remains to be experimentally determined, analysis of its structural components suggests potential activity against protein kinases, possibly within the SGK family. A comprehensive understanding of its activity and selectivity will require empirical testing using established platforms such as those described in this guide.

For researchers in drug discovery, this analysis provides a starting point for investigating this and similar quinolinone derivatives. The comparative data presented for established inhibitors highlights the diverse selectivity profiles that can be achieved with kinase-targeting small molecules and underscores the importance of thorough profiling to understand both on-target and off-target effects. Future experimental studies are crucial to validate the inferred profile of this compound and to fully elucidate its therapeutic potential.

References

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Retrieved February 18, 2026, from [Link]

  • Enzymlogic. (n.d.). Affinity doesn't tell the whole story of MET inhibitor Foretinib. Retrieved February 18, 2026, from [Link]

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved February 18, 2026, from [Link]

  • Davare, M. A., et al. (2013). Structural insight into selectivity and resistance profiles of ROS1 tyrosine kinase inhibitors. Proceedings of the National Academy of Sciences, 110(46), 18519-18524. [Link]

  • Drilon, A., et al. (2016). Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Journal of Clinical Oncology, 34(15_suppl), e23008-e23008. [Link]

  • Varnish, K. A., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • BindingDB. (n.d.). DNA-PK Biochemical Assay Using Reaction Biology's HotSpot Kinase Assay Protocol. Retrieved February 18, 2026, from [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(19), 7146-7155. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][7]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. ACS Publications. [Link]

  • Choueiri, T. K., et al. (2016). Cabozantinib versus Everolimus in Advanced Renal-Cell Carcinoma. The New England Journal of Medicine, 375(20), 1934-1944. [Link]

  • BindingDB. (n.d.). LCK Biochemical Assay. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). Tumor selectivity indices of cabozantinib and compound 4. Retrieved February 18, 2026, from [Link]

  • Gilmartin, A. G., et al. (2011). In vitro kinome profiling measuring drug binding. Bio-protocol, 1(1), e1. [Link]

  • MySkinRecipes. (n.d.). 8-Bromo-2-(trifluoromethyl)quinoline. Retrieved February 18, 2026, from [Link]

  • Al-Salama, Z. T., & Keam, S. J. (2021). Cabozantinib: A Review in Advanced Renal Cell Carcinoma. Drugs, 81(12), 1419-1429. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening Services. Retrieved February 18, 2026, from [Link]

  • Sherman, E. J., et al. (2013). Profile of cabozantinib and its potential in the treatment of advanced medullary thyroid cancer. OncoTargets and therapy, 6, 1-9. [Link]

  • Reaction Biology. (n.d.). HotSpot™ Kinase Screening. Retrieved February 18, 2026, from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved February 18, 2026, from [Link]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. DSpace Repository. [Link]

  • Al-Bayati, R. I., et al. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. [Link]

  • de Oliveira, G. S., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma. Archiv der Pharmazie, 359(1), e2500184. [Link]

  • Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity. [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved February 18, 2026, from [Link]

  • ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved February 18, 2026, from [Link]

  • Luo, H., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved February 18, 2026, from [Link]

  • Al-Otaibi, J. S., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4279. [Link]

  • Singh, R., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3044-3057. [Link]

  • DiscoverX. (n.d.). Kinase Product Solutions. Retrieved February 18, 2026, from [Link]

  • Kumar, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, e202401035. [Link]

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Safety Operating Guide

Operational Guide: Safe Disposal of 8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Immediate Action

8-Bromo-4-(difluoromethyl)quinolin-2(1H)-one is a halogenated heterocyclic research chemical.[1][2] Due to the presence of both bromine and a difluoromethyl group, it requires strict segregation from general organic waste to prevent the formation of hazardous byproducts during incineration and to comply with environmental regulations regarding halogenated compounds.[1]

Quick Reference: Operational Safety
ParameterSpecification
Chemical Class Halogenated Heterocycle (Organobromine / Organofluorine)
Physical State Solid (Powder/Crystal)
Primary Hazards Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral)
Waste Stream Halogenated Organic Waste (Do NOT mix with non-halogenated solvents)
PPE Requirements Nitrile gloves (double-gloved recommended), safety goggles, lab coat, fume hood.[1][3][4]
Incompatibility Strong oxidizing agents, strong bases.[1]

Part 2: Technical Profile & Hazard Assessment

Effective disposal requires understanding the chemical's stability and reactivity. This compound features a quinolinone core stabilized by halogen substituents.

  • Molecular Formula: C₁₀H₆BrF₂NO (Calculated based on structure)

  • Reactivity Profile: The difluoromethyl group (

    
    ) is generally stable but can degrade under strongly basic conditions or high temperatures, potentially releasing fluoride ions.[1] The bromine atom makes the compound susceptible to metal-catalyzed coupling, meaning residues in reaction vessels may remain reactive.[1]
    
  • GHS Classification (Derived from Analogues):

    • H315: Causes skin irritation.[2][5][6]

    • H319: Causes serious eye irritation.[2][6][7]

    • H335: May cause respiratory irritation.[6]

Critical Note: As a research chemical, specific toxicological data may be sparse.[1] Treat as Hazardous - Toxic by default.[1]

Part 3: Detailed Disposal Protocols

Scenario A: Disposal of Pure Solid Waste

Applicability: Expired stock, failed synthesis solids, or rotary evaporator residue.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.[1]

  • Labeling: Affix a hazardous waste tag immediately.[8]

    • Constituents: "this compound"[1]

    • Hazard Checkbox: Toxic, Irritant.[1][2][6]

    • State: Solid.

  • Segregation: Do not mix with oxidizers or reactive metals (e.g., sodium, lithium).[1]

  • Final Disposition: Transfer to EHS for High-Temperature Incineration (required for fluorinated organics to ensure complete destruction of the C-F bond).

Scenario B: Disposal of Reaction Mixtures (Mother Liquors)

Applicability: Filtrates, wash solvents, and reaction solutions.[1]

  • Characterization: Determine the primary solvent.

    • If solvent is halogenated (DCM, Chloroform): Combine directly into Halogenated Waste .

    • If solvent is non-halogenated (Ethyl Acetate, Methanol): The presence of the target compound (containing Br/F) reclassifies the entire mixture as Halogenated Waste .

  • Quenching (If Reactive Reagents Used):

    • If the reaction involved strong bases (e.g., NaH) or organometallics, quench carefully with isopropanol/water before transferring to the waste container.[1]

    • Ensure pH is between 5–9.[4]

  • Transfer: Pour into the "Halogenated Organic Solvents" carboy.

    • Warning: Never fill carboys >90% full. Leave headspace for expansion.

Scenario C: Contaminated Debris

Applicability: Syringes, needles, gloves, and paper towels.[1]

  • Sharps: Place needles/syringes contaminated with the compound into a Red Biohazard/Sharps Bin labeled for chemical contamination.

  • Soft Debris: Gloves and paper towels with visible contamination should be double-bagged in clear polyethylene bags, sealed, and placed in the Solid Hazardous Waste drum.[1] Do not throw in regular trash.

Part 4: Waste Segregation Logic

The following decision tree illustrates the correct workflow for classifying waste containing this compound.

WasteDisposal Start Waste Containing This compound StateCheck What is the Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solution StateCheck->Liquid SolidType Pure Chemical or Debris? Solid->SolidType LiquidSolvent Primary Solvent Type? Liquid->LiquidSolvent Pure Pure Substance SolidType->Pure Debris Gloves/Tissues SolidType->Debris BinSolid Solid Hazardous Waste Bin (Tag: Toxic/Halogenated) Pure->BinSolid Debris->BinSolid HaloSolvent Halogenated (DCM, CHCl3) LiquidSolvent->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) LiquidSolvent->NonHaloSolvent Contaminates Stream Aqueous Aqueous Layer LiquidSolvent->Aqueous BinHalo Halogenated Solvent Waste Carboy (Tag: Halogenated) HaloSolvent->BinHalo NonHaloSolvent->BinHalo Contaminates Stream CheckAq Check pH & Organic Content Aqueous->CheckAq

Figure 1: Decision matrix for segregating waste streams to ensure compliance with halogenated waste protocols.

Part 5: Spill Response Protocol

Immediate Action: Alert personnel in the immediate area.

  • Minor Spill (< 5g/5mL):

    • PPE: Wear nitrile gloves, goggles, and a lab coat.[1]

    • Containment: Cover with a spill pillow or inert absorbent (vermiculite/sand).

    • Cleanup: Sweep up absorbent using a dustpan (avoid creating dust).

    • Disposal: Place all materials into a heavy-duty plastic bag, seal, and label as "Hazardous Waste - Debris."

    • Decontamination: Wipe the surface with soap and water; dispose of the wipe as solid waste.

  • Major Spill (> 5g or outside fume hood):

    • Evacuate the lab.

    • Call EHS/Emergency Response.[8]

    • Do not attempt cleanup without respiratory protection (N95 or half-mask respirator) if dust is airborne.[1]

Part 6: Regulatory & Compliance Framework[1]

  • EPA/RCRA Classification:

    • This specific compound is likely not P-listed or U-listed by specific CAS.[1]

    • Generator Status: It must be characterized by the generator. Due to the halogen content and potential toxicity, it falls under Characteristic Waste guidelines.[1]

    • Halogen Rule: Solutions containing this compound must be treated as halogenated waste. Mixing it with non-halogenated fuels (for energy recovery) is often prohibited or surcharged by waste handlers due to the release of acid gases (HBr, HF) upon combustion.

  • Transport (DOT):

    • If shipping waste off-site, ensure the manifest lists "Waste Toxic Solids, Organic, N.O.S.[1] (Contains this compound)."[1]

References

  • PubChem. (n.d.).[9] 8-Bromo-4-(trifluoromethyl)quinolin-2(1H)-one Compound Summary. National Library of Medicine. Retrieved February 18, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Division of Research Safety.[10] Retrieved February 18, 2026, from [Link]

  • Temple University EHRS. (n.d.).[8] Halogenated Solvents in Laboratories - Waste Guidelines. Environmental Health and Radiation Safety. Retrieved February 18, 2026, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.